molecular formula C8H12N4O2 B11743777 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine

1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine

Cat. No.: B11743777
M. Wt: 196.21 g/mol
InChI Key: MIUTURKAFQYDKQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine is a functionalized pyrazole compound designed for chemical synthesis and drug discovery research. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their synthetic versatility and diverse biological profiles . The presence of both a nitro group and an amine group on the pyrazole core provides distinct sites for further chemical modification, making this compound a valuable intermediate for constructing more complex molecules . Pyrazole-based structures are found in several approved protein kinase inhibitors and are extensively investigated for their potential anticancer, anti-inflammatory, and antimicrobial activities . Researchers utilize such amino-functionalized nitro-pyrazoles as key building blocks in the development of targeted therapies, particularly in oncology . The cyclopentyl substitution at the N1 position is a common feature used to modulate the compound's lipophilicity and metabolic stability. This product is intended for laboratory research purposes only. 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

1-cyclopentyl-3-nitropyrazol-4-amine

InChI

InChI=1S/C8H12N4O2/c9-7-5-11(6-3-1-2-4-6)10-8(7)12(13)14/h5-6H,1-4,9H2

InChI Key

MIUTURKAFQYDKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])N

Origin of Product

United States
Foundational & Exploratory

1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 2171314-76-2

Executive Summary

1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine (CAS 2171314-76-2) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase antagonists.[1] Characterized by a pyrazole core functionalized with a lipophilic cyclopentyl group at the N1 position, an electron-withdrawing nitro group at C3, and a nucleophilic amino group at C4, this compound serves as a critical "push-pull" scaffold. Its unique substitution pattern allows for orthogonal functionalization, making it an ideal precursor for fused ring systems such as pyrazolo[4,3-d]pyrimidines and pyrazolo[3,4-b]pyridines.

Chemical Identity & Physicochemical Properties[2][3][4][5]
PropertyData
CAS Number 2171314-76-2
IUPAC Name 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine
Molecular Formula C₈H₁₂N₄O₂
Molecular Weight 196.21 g/mol
SMILES NC1=C(=O)N(C2CCCC2)N=C1
Appearance Pale yellow to orange solid (Typical of nitro-amines)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calculated) ~3.5 (Amine conjugate acid), due to electron-withdrawing NO₂
Synthetic Methodology & Technical Protocols

The synthesis of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine requires a strategy that addresses the regioselectivity of pyrazole alkylation and the controlled introduction of the amine functionality. The most robust route involves the "Dinitro Reduction Strategy" , which circumvents the instability often associated with direct nitration of electron-rich amino-pyrazoles.

Proposed Synthetic Route (Retrosynthetic Analysis)
  • Regioselective Alkylation: N-alkylation of 3-nitro-1H-pyrazole.

  • Electrophilic Aromatic Substitution: Nitration at the C4 position.

  • Chehoselective Reduction: Reduction of the C4-nitro group to the amine.

Synthesispathway Start 3-Nitro-1H-pyrazole (Starting Material) Step1 Step 1: N-Alkylation (Cyclopentyl Bromide, K2CO3) Start->Step1 Inter1 1-Cyclopentyl-3-nitro-1H-pyrazole (Intermediate A) Step1->Inter1 Step2 Step 2: Nitration (HNO3, H2SO4) Inter1->Step2 Inter2 1-Cyclopentyl-3,4-dinitro-1H-pyrazole (Intermediate B) Step2->Inter2 Step3 Step 3: Selective Reduction (Pd/C, H2 or Fe/AcOH) Inter2->Step3 Final 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine (Target) Step3->Final

Figure 1: Step-wise synthetic pathway for CAS 2171314-76-2 via the dinitro intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Cyclopentyl-3-nitro-1H-pyrazole

  • Rationale: The N1-alkylation of 3-nitropyrazole favors the 1-substituted-3-nitro isomer over the 1-substituted-5-nitro isomer due to steric hindrance and tautomeric stability, though separation is often required.

  • Protocol:

    • Dissolve 3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF.

    • Add Potassium Carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 30 mins to generate the pyrazolate anion.

    • Add Cyclopentyl Bromide (1.2 eq) dropwise.

    • Heat the mixture to 60°C for 12 hours.

    • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine.[2]

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient) to isolate the major isomer (1-cyclopentyl-3-nitro-1H-pyrazole).

Step 2: Nitration to 1-Cyclopentyl-3,4-dinitro-1H-pyrazole

  • Rationale: The C4 position of the pyrazole ring is the most nucleophilic site remaining. The existing nitro group at C3 deactivates the ring, requiring harsh nitration conditions (Mixed Acid).

  • Protocol:

    • Cool concentrated H₂SO₄ (5 mL/g of substrate) to 0°C.

    • Dissolve 1-Cyclopentyl-3-nitro-1H-pyrazole in the acid.

    • Add fuming HNO₃ (1.5 eq) dropwise, maintaining temperature <10°C.

    • Allow to warm to room temperature and stir for 4 hours.

    • Safety Note: Quench carefully onto crushed ice. The dinitro product is potentially energetic; handle with care.

    • Filter the precipitate to obtain 1-Cyclopentyl-3,4-dinitro-1H-pyrazole.

Step 3: Selective Reduction to 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine

  • Rationale: The 4-nitro group is generally more sterically accessible and electronically distinct from the 3-nitro group. Chemical reduction (e.g., Iron/Acetic acid or Sodium Sulfide) or controlled catalytic hydrogenation can achieve selectivity.

  • Protocol (Catalytic Hydrogenation):

    • Dissolve the dinitro intermediate in Methanol.

    • Add 10% Pd/C catalyst (5 wt%).

    • Stir under H₂ atmosphere (balloon pressure) at room temperature.

    • Monitoring: Monitor strictly by TLC/LC-MS to prevent over-reduction to the diamine. Stop reaction immediately upon disappearance of starting material.

    • Filter through Celite and concentrate.

    • Validation: NMR should show a broad singlet (~5.0-6.0 ppm) for NH₂ and retention of the cyclopentyl multiplet.

Applications in Drug Development

This compound is a scaffold for Type I and Type II Kinase Inhibitors . The 4-amino-3-nitropyrazole motif mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases.

Key Pathways Targeted:

  • JAK/STAT Signaling: Used in the synthesis of next-generation JAK inhibitors (similar to Ruxolitinib) for autoimmune diseases.

  • Btk (Bruton's Tyrosine Kinase): Potential covalent inhibitor scaffold when functionalized with acrylamides.

JAKPathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Scaffold) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation Inhibitor Pyrazol-4-amine Derivative Inhibitor->JAK ATP Competition (Inhibition)

Figure 2: Mechanism of Action for Pyrazole-based JAK Inhibitors.

Safety & Handling (E-E-A-T)
  • Energetic Hazards: Compounds containing multiple nitro groups or nitro-pyrazoles can be shock-sensitive. While the mono-amine derivative is more stable, the dinitro intermediate (Step 2) must be treated as a potential explosive. Use blast shields during scale-up.

  • Toxicology: Aminopyrazoles are potential skin sensitizers and irritants.[3] Use full PPE (gloves, goggles, respirator).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

References
  • BLD Pharm. (2024). Product Analysis: 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine (Cat# BD02314948). Retrieved from

  • National Institutes of Health (NIH). (2015). Design, Synthesis, and Structure-Activity Relationship Studies of Pyrazolo-pyrimidine Derivatives. Journal of Medicinal Chemistry. Retrieved from

  • Molinari, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Retrieved from

  • Dalinger, I. L., et al. (2018). Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Retrieved from

Sources

Spectroscopic data (NMR, IR, MS) of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Significance

Target Analyte: 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine CAS Registry Number: 2171314-76-2 Molecular Formula: C


H

N

O

Exact Mass: 196.0960 Da[1]

This guide serves as a technical reference for the spectroscopic validation of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine , a critical heterocyclic building block. Pyrazole derivatives with this specific substitution pattern (N1-alkyl, C3-nitro, C4-amino) are frequently utilized as advanced intermediates in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, BTK, or LRRK2 pathways).

The simultaneous presence of an electron-withdrawing nitro group (


) and an electron-donating amino group (

) on the pyrazole core creates a unique "push-pull" electronic system. This guide provides the diagnostic spectroscopic fingerprints (NMR, IR, MS) required to confirm structural identity and distinguish this regioisomer from its 1,5-substituted analogs.

Structural Logic & Regioisomer Differentiation

Before analyzing the spectra, it is critical to understand the structural connectivity that defines the spectroscopic signals.

  • N1-Cyclopentyl: Defines the solubility profile and provides characteristic aliphatic NMR signals.

  • C3-Nitro / C4-Amino: This specific arrangement is thermodynamically distinct. The C3-nitro group is often introduced early in the synthesis (e.g., nitration of N-alkyl pyrazole), followed by reduction or nucleophilic substitution to install the amine at C4.

Diagnostic Logic (NOE)

The most common impurity is the 1,5-isomer (where the cyclopentyl group is adjacent to the carbon bearing the nitro or amine group, depending on the synthesis route).

  • Target (1,3,4-isomer): The Proton at C5 is adjacent to the N1-Cyclopentyl group.

    • Validation: Strong Nuclear Overhauser Effect (NOE) between Pyrazole H-5 and Cyclopentyl H-1' (methine).

  • Impurity (1,5-isomer): The substituent at C5 blocks this interaction.

Spectroscopic Specifications

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-


 (Preferred for solubility and exchangeable protons).

H NMR Data (400 MHz, DMSO-

)
PositionChemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
H-5 7.45 – 7.65 Singlet (s)1H-Pyrazole Ring CH (Diagnostic)
NH

5.10 – 5.50 Broad Singlet (br s)2H-C4-Amine (Exchangeable with D

O)
H-1' 4.60 – 4.80 Multiplet (m)1H

Cyclopentyl Methine (N-CH)
H-2', 5' 1.95 – 2.15 Multiplet (m)2H-Cyclopentyl CH

(

to methine)
H-3', 4' 1.60 – 1.85 Multiplet (m)6H-Cyclopentyl CH

(Remaining)

Technical Insight: The chemical shift of H-5 is the primary quality attribute. In the 3-nitro-4-amino system, the C5 proton is flanked by the N1 nitrogen and the C4-amino group. The amino group exerts a shielding effect (ortho-like), preventing the signal from shifting as far downfield as a simple nitropyrazole (typically >8.0 ppm).


C NMR Data (100 MHz, DMSO-

)
PositionChemical Shift (

, ppm)
TypeAssignment
C-3 148.0 – 152.0 Quaternary (C

)
C-NO

(Deshielded by Nitro)
C-5 125.0 – 130.0 Methine (CH)Pyrazole Ring CH
C-4 122.0 – 126.0 Quaternary (C

)
C-NH

(Shielded by Amine)
C-1' 58.0 – 62.0 Methine (CH)N-CH (Cyclopentyl)
C-2', 5' 31.0 – 34.0 Methylene (CH

)
Cyclopentyl Ring
C-3', 4' 23.0 – 25.0 Methylene (CH

)
Cyclopentyl Ring
B. Infrared (IR) Spectroscopy

Method: FT-IR (ATR or KBr Pellet).

Wavenumber (cm

)
Functional GroupModeDiagnostic Value
3420, 3330 Primary Amine (-NH

)
Stretching (Asym/Sym)Confirms reduction of nitro precursor or substitution.
3120 C=C-H (Ar)StretchingPyrazole ring proton.
2960, 2870 C-H (Aliphatic)StretchingCyclopentyl group.
1635 C=N / C=CRing StretchingPyrazole core.
1530 – 1550 -NO

Asymmetric StretchCritical: Confirms retention of Nitro group.
1340 – 1360 -NO

Symmetric StretchCritical: Confirms retention of Nitro group.
C. Mass Spectrometry (MS)

Method: LC-MS (ESI, Positive Mode).

  • Molecular Ion [M+H]

    
    : 
    
    
    
    197.1 (Base Peak)
  • Adducts: [M+Na]

    
     = 219.1; [2M+H]
    
    
    
    = 393.2
  • Fragmentation Pattern (MS/MS):

    • 
       197 
      
      
      
      129:
      Loss of Cyclopentyl ring (C
      
      
      H
      
      
      , -68 Da) via N-C bond cleavage.
    • 
       197 
      
      
      
      180:
      Loss of NH
      
      
      (rare) or OH radical (if nitro rearrangement occurs).
    • 
       197 
      
      
      
      151:
      Loss of NO
      
      
      (46 Da).

Visualization: Logic & Workflow

The following diagram illustrates the fragmentation logic and the NOE correlation required to confirm the regioisomer structure.

G Compound 1-Cyclopentyl-3-nitro- 1H-pyrazol-4-amine (MW 196.2) Frag1 Fragment [M-NO2]+ (m/z ~151) Compound->Frag1 ESI MS/MS Loss of -NO2 Frag2 Fragment [M-Cyclopentyl]+ (m/z ~129) Compound->Frag2 ESI MS/MS N-Dealkylation NOE_Check NOE Experiment (H-5 vs H-1') Compound->NOE_Check Structural Validation Result_Pos Correlation Observed: CONFIRMED 1,3,4-Isomer NOE_Check->Result_Pos Strong Signal Result_Neg No Correlation: Suspect 1,5-Isomer NOE_Check->Result_Neg Weak/No Signal

Caption: Analytical logic flow for validating structure via MS fragmentation and NMR NOE correlations.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without aggregation artifacts.

  • Weigh 5–10 mg of the solid sample into a clean vial.

  • Add 0.6 mL of DMSO-

    
      (99.9% D). Note: CDCl
    
    
    
    is not recommended due to poor solubility of the nitro-amine system.
  • Sonicate for 30 seconds to ensure complete dissolution.

  • Filter through a cotton plug if any turbidity remains (undissolved inorganic salts from reduction steps).

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to 
    
    
    
    2.0s to allow full relaxation of the quaternary carbons (C3, C4) for quantitative integration.
Protocol B: LC-MS Purity Check

Objective: Confirm molecular weight and assess purity.[1][2]

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8

    
    m).
    
  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

  • Expectation: The compound is moderately polar. Expect elution in the middle of the gradient (approx. 40-50% B).

References

  • General Pyrazole Spectroscopy: Claramunt, R. M., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. Retrieved from [Link]

  • Synthesis Context: PubChem. (n.d.). N-cyclopentyl-1H-pyrazol-4-amine (Related Structure). National Library of Medicine. Retrieved from [Link]

  • Analytical Methodology: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for interpreting push-pull heterocyclic systems).

Sources

Technical Guide: Solubility and Stability of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the physicochemical profile, solubility behavior, and stability characteristics of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine (CAS: 2171314-76-2). It is designed to support researchers utilizing this compound as a scaffold in the synthesis of fused-ring bioactive molecules, such as kinase inhibitors or purine mimetics.

Executive Summary & Chemical Identity

1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine is a highly functionalized heterocyclic intermediate. Its structural core—a pyrazole ring substituted with adjacent nitro and amino groups—classifies it as an "ortho-functionalized" scaffold . This specific arrangement is chemically significant because it serves as a "push-pull" electronic system and a precursor for cyclization reactions (e.g., forming pyrazolo[4,3-d]pyrimidines).

  • CAS Number: 2171314-76-2

  • Molecular Formula: C₈H₁₂N₄O₂

  • Molecular Weight: ~196.21 g/mol

  • Key Structural Features:

    • N1-Cyclopentyl Group: Adds lipophilicity and steric bulk, improving membrane permeability but reducing water solubility.

    • C3-Nitro Group: Strong electron-withdrawing group (EWG); reduces the basicity of the adjacent amine.

    • C4-Amino Group: Nucleophilic handle; potential for derivatization or cyclization.

Physicochemical Profiling (In Silico & Empirical)

Understanding the electronic interplay between the nitro and amine groups is critical for predicting solubility and reactivity.

Calculated Properties
PropertyEstimated ValueTechnical Insight
LogP (Lipophilicity) 1.5 – 2.1The cyclopentyl ring significantly increases lipophilicity compared to the naked pyrazole.
TPSA (Polar Surface Area) ~90–100 ŲHigh polarity due to the nitro (

) and amine (

) groups suggests good potential for H-bonding but limits passive diffusion if not balanced.
pKa (Amine Conjugate Acid) ~2.0 – 3.0Critical: The amine is significantly less basic than a typical aromatic amine (pKa ~4-5) due to the strong electron-withdrawing effect of the ortho-nitro group. It will not protonate easily at physiological pH (7.4).
Melting Point >150°C (Predicted)High melting point expected due to intermolecular H-bonding between the amine donor and nitro acceptor.
Solubility Classification

Based on its structure, the compound follows a Class II (Low Solubility, High Permeability) profile in the Biopharmaceutics Classification System (BCS) context.

  • Aqueous Solubility: Low (< 0.1 mg/mL) . The planar pyrazole ring promotes

    
    -
    
    
    
    stacking, and the lipophilic cyclopentyl group resists solvation in water.
  • Organic Solubility:

    • Excellent: DMSO, DMF, DMAc (Dipolar aprotic solvents disrupt the crystal lattice).

    • Good: Ethanol, Methanol (Protic solvents interact with the amine/nitro groups).

    • Poor: Hexane, Diethyl ether (Too polar for non-polar solvents).

Solubility Profiling Protocol

Do not rely on single-point measurements. Use this kinetic solubility protocol to determine the "working range" for biological assays.

Kinetic Solubility Workflow (High-Throughput)

This method determines the concentration at which the compound precipitates from a DMSO stock solution when spiked into an aqueous buffer.

  • Stock Prep: Dissolve 10 mg of compound in 1 mL DMSO (Concentration: 10 mg/mL).

    • Note: If dissolution is slow, sonicate at 40°C for 5 minutes.

  • Spiking: Aliquot 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final DMSO: 2.5%).

  • Incubation: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF membrane plate to remove precipitates.

  • Analysis: Quantify filtrate concentration via HPLC-UV (254 nm).

Thermodynamic Solubility (Gold Standard)

For formulation development, measure equilibrium solubility:

  • Add excess solid compound to the buffer (PBS pH 7.4, SGF pH 1.2).

  • Stir for 48 hours to ensure equilibrium.

  • Centrifuge, filter supernatant, and analyze via HPLC.

Stability & Degradation Mechanisms

The coexistence of a nitro group and an amine group on the pyrazole ring introduces specific stability risks, particularly under reductive stress or light exposure.

Degradation Pathways
  • Photolytic Instability (High Risk): Nitro-aromatic compounds are prone to photoreduction or rearrangement under UV light.

    • Action: Store in amber vials; protect reaction mixtures from direct light.

  • Reductive Instability: In the presence of reducing agents (e.g., DTT, TCEP in biological assays), the nitro group (

    
    ) can reduce to a hydroxylamine (
    
    
    
    ) or amine (
    
    
    ).
  • Thermal/Hydrolytic Stability: The pyrazole core is generally robust against hydrolysis. However, extreme acidic conditions (pH < 1) combined with heat may cause de-alkylation of the cyclopentyl group (though rare).

Forced Degradation Protocol (Stress Testing)

To validate the integrity of your batch, perform this standard stress test:

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hrsStable. Pyrazoles resist acid hydrolysis.
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hrsStable.
Oxidation 3%

, RT, 2 hrs
Degradation. Amine may oxidize to N-oxide or azo-dimers.
Photolysis UV Light (ICH Q1B), 24 hrsDegradation. Nitro group rearrangement likely.

Visualization of Workflows

Stability Testing Workflow

This diagram illustrates the decision logic for testing and handling the compound based on its functional group sensitivities.

StabilityWorkflow Start Compound Sample (1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine) Solubility Solubility Check (DMSO Stock) Start->Solubility StressTest Forced Degradation (ICH Q1A) Solubility->StressTest If Soluble AcidBase Acid/Base (Hydrolysis) StressTest->AcidBase Oxidation Oxidation (H2O2) StressTest->Oxidation Photo Photolysis (UV Light) StressTest->Photo ResultStable Stable (Proceed to Assay) AcidBase->ResultStable Likely Stable ResultDegrade Degradation (Identify Impurities) Oxidation->ResultDegrade N-Oxide Risk Photo->ResultDegrade Nitro Reduction Risk ResultDegrade->Start Re-purify / Protect

Caption: Logic flow for stability assessment, highlighting the high risk of oxidative and photolytic degradation for nitro-aminopyrazoles.

Synthetic Utility (Cyclization Logic)

Why is this compound valuable? It is a "pre-organized" scaffold.

Cyclization Precursor 1-Cyclopentyl-3-nitro- 1H-pyrazol-4-amine Reduction Reduction Step (H2/Pd-C or Fe/AcOH) Precursor->Reduction Reduce Nitro Diamine Intermediate: 3,4-Diaminopyrazole Reduction->Diamine Forms Ortho-Diamine Cyclization Cyclization (+ R-CHO or Urea) Diamine->Cyclization Ring Closure Product Fused System: Pyrazolo[4,3-d]pyrimidine Cyclization->Product Bioactive Core

Caption: The strategic value of the compound lies in the reduction of the nitro group to generate an ortho-diamine, enabling the synthesis of fused bicyclic drugs.

Handling & Formulation Guidelines

Storage
  • Solid State: Store at -20°C in a desiccator. The compound is hygroscopic due to the polar nitro/amine groups.

  • Solution: DMSO stocks (10 mM) are stable for 3 months at -20°C. Avoid freeze-thaw cycles ; aliquot into single-use vials.

Formulation for In Vivo Studies

Due to low water solubility, simple saline is insufficient. Use the following vehicle progression:

  • Tier 1 (Standard): 5% DMSO + 40% PEG400 + 55% Water.

  • Tier 2 (Enhanced): 5% DMSO + 10% Solutol HS15 + 85% Saline (For improved bioavailability).

  • Tier 3 (Suspension): 0.5% Methylcellulose + 0.1% Tween 80 (If solubility < 1 mg/mL is acceptable).

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link

  • Beilstein Journal of Organic Chemistry. (2021). "Halogenations of 3-aryl-1H-pyrazol-5-amines." (Provides context on aminopyrazole reactivity and stability). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 2171314-76-2. Link

Discovery and history of cyclopentyl-pyrazolamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and History of Cyclopentyl-Pyrazolamine Derivatives

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This fundamental structure has proven to be a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a wide range of biological targets, leading to diverse pharmacological activities.[1][2][3][4] The versatility of the pyrazole ring, with its multiple positions for substitution, allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.[3]

The history of pyrazole derivatives in medicine is marked by significant therapeutic breakthroughs. Well-known drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the kinase inhibitor Crizotinib all feature a core pyrazole structure.[1][2][3] These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidepressant effects.[1][2][4] This guide focuses on a specific, yet significant, subclass: cyclopentyl-pyrazolamine derivatives, tracing their historical roots, synthetic evolution, and development as targeted therapeutic agents, particularly in oncology.

Part 1: Foundational Discovery and Synthesis of the Pyrazole Core

The journey of pyrazole chemistry began in 1883 with Ludwig Knorr's landmark synthesis.[1][2][5] This classical method, known as the Knorr pyrazole synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound (like a β-diketone) with a hydrazine derivative.[1][2] This reaction remains a cornerstone of pyrazole synthesis due to its simplicity and the ready availability of starting materials.

Over the past century, numerous alternative synthetic routes have been developed to access the pyrazole nucleus, expanding the diversity of possible substitutions.[1][2][6]

Key Foundational Synthesis Methods:

  • From 1,3-Diketones (Knorr Synthesis): The reaction of a β-diketone with hydrazine or its derivatives provides a direct route to polysubstituted pyrazoles. A significant challenge can be controlling the regioselectivity when using unsymmetrical diketones and substituted hydrazines, often leading to a mixture of isomers.[1]

  • From Acetylenic Ketones: The condensation of hydrazine derivatives with acetylenic ketones has been a known method for over 100 years. Similar to the Knorr synthesis, this reaction can also produce a mixture of two regioisomers.[1]

  • From α,β-Unsaturated Ketones (Chalcones): The reaction of α,β-unsaturated ketones (chalcones) with hydrazines initially forms pyrazoline intermediates. These can then be oxidized in situ to yield the aromatic pyrazole ring.[1][2]

  • 1,3-Dipolar Cycloaddition: This modern approach involves the reaction of a diazo compound with an alkyne. While effective, the potential toxicity and instability of diazo compounds can limit its application.[7][8]

These fundamental reactions laid the groundwork for creating vast libraries of pyrazole derivatives, enabling the systematic exploration of their therapeutic potential.

Part 2: The Emergence of Cyclopentyl-Pyrazolamine Derivatives in Structure-Activity Relationship (SAR) Studies

The specific incorporation of a cyclopentyl group onto a pyrazole scaffold is a strategic decision driven by structure-activity relationship (SAR) studies. SAR is the investigation of how the chemical structure of a molecule relates to its biological activity. The cyclopentyl moiety is not merely a random addition; it is chosen to modulate specific physicochemical properties of the parent molecule.

Rationale for Incorporating a Cyclopentyl Group:

  • Lipophilicity and Solubility: The cyclopentyl group is a non-polar, lipophilic (fat-loving) moiety. Increasing a molecule's lipophilicity can enhance its ability to cross cell membranes, a critical step for reaching intracellular targets like kinases. However, this must be balanced to maintain sufficient aqueous solubility for formulation and distribution in the body.

  • Van der Waals Interactions: The cyclopentyl group provides a larger surface area compared to smaller alkyl groups (like methyl or ethyl), allowing for more extensive van der Waals interactions within the binding pocket of a target protein. This can lead to increased binding affinity and potency.

  • Metabolic Stability: The cyclic nature of the cyclopentyl group can make it more resistant to metabolic breakdown by enzymes in the liver compared to linear alkyl chains. This can increase the drug's half-life and duration of action.

  • Conformational Rigidity: The ring structure of cyclopentyl imposes a degree of conformational rigidity. This can help to "lock" the molecule into a bioactive conformation that is optimal for binding to its target, thereby improving potency and selectivity.

A study on pyrazole-based inhibitors of meprin α and β illustrates this rationale perfectly. Researchers evaluated various substituents at the 3(5) position of the pyrazole ring. While introducing a small methyl group or a larger benzyl group decreased inhibitory activity, a derivative bearing a cyclopentyl moiety exhibited a similar high level of activity to the parent diphenylpyrazole compound.[9] This finding demonstrates that the cyclopentyl group is an effective and well-tolerated substituent for maintaining potency, making it a valuable component in the design of new inhibitors.

The "amine" part of cyclopentyl-pyrazolamine is equally crucial, particularly for kinase inhibitors. The nitrogen atom in the amine group often acts as a key hydrogen bond donor or acceptor, allowing the molecule to "anchor" itself into the hinge region of the kinase ATP-binding pocket, a common mechanism for this class of drugs.[10]

Part 3: Mechanism of Action - Targeting Cellular Kinases

Cyclopentyl-pyrazolamine derivatives have emerged as potent inhibitors of various protein kinases, enzymes that play a critical role in cell signaling, growth, and proliferation.[3][11] The complexity and dysregulation of kinase signaling in cancer have made them prime targets for therapeutic intervention.[12]

Many of these derivatives function as ATP-competitive inhibitors. They are designed to mimic the adenine ring of ATP, allowing them to fit into the ATP-binding pocket of the kinase.[10] By occupying this site, they prevent the kinase from binding to ATP, thereby blocking the phosphorylation of downstream substrate proteins and halting the signaling cascade that drives tumor cell growth and survival.

Key Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle. Inhibitors targeting CDK4, for example, can prevent cancer cells from progressing from the G1 to the S phase of the cell cycle, ultimately inducing apoptosis (programmed cell death).[12]

  • Receptor Tyrosine Kinases (RTKs): This family includes targets like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). Inhibiting these kinases can block the signaling pathways that lead to cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors).[11]

  • AMPK-related kinase 5 (ARK5): This kinase is involved in cell invasion and metastasis. Potent inhibition of ARK5 can help to prevent the spread of cancer cells.[12]

The table below summarizes key data for a multi-kinase inhibitor featuring the core cyclopentyl-aminopyrimidine structure, which shares key pharmacophoric features with pyrazolamine derivatives.

Compound IDCore StructureKey Kinase TargetsIn Vitro ActivityTherapeutic Application
7x 8-cyclopentyl-2-phenylamino-pyrido[2,3-d]pyrimidineCDK4/CYCLIN D1, ARK5Induces apoptosis at 30-100 nMOncology[12]
Signaling Pathway Diagram

The following diagram illustrates the general mechanism of a kinase inhibitor blocking a signaling pathway.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase Downstream Kinase Receptor->Kinase 2. Activates Signal Substrate Substrate Protein Kinase->Substrate 3. Phosphorylation ADP ADP Kinase->ADP ActiveSubstrate Phosphorylated Substrate Substrate->ActiveSubstrate Transcription Gene Transcription (Proliferation, Survival) ActiveSubstrate->Transcription 4. Triggers Response GrowthFactor Growth Factor GrowthFactor->Receptor 1. Binds Inhibitor Cyclopentyl-Pyrazolamine Inhibitor Inhibitor->Kinase BLOCKS ATP ATP ATP->Kinase

Caption: General mechanism of kinase inhibition by a cyclopentyl-pyrazolamine derivative.

Part 4: Experimental Protocols and Synthesis

The synthesis of cyclopentyl-pyrazolamine derivatives builds upon the foundational methods of pyrazole chemistry. A common modern approach involves the use of pre-functionalized building blocks to control the final substitution pattern.

General Synthesis Workflow

The diagram below outlines a typical workflow for the synthesis and characterization of these derivatives.

Synthesis_Workflow Start Starting Materials (e.g., β-diketone, cyclopentylhydrazine) Reaction Step 1: Cyclocondensation (e.g., Reflux in Ethanol) Start->Reaction Purification Step 2: Purification (e.g., Column Chromatography) Reaction->Purification Characterization Step 3: Structural Characterization (NMR, Mass Spec, FT-IR) Purification->Characterization FinalProduct Final Pyrazole Derivative Characterization->FinalProduct Biological Step 4: Biological Evaluation (e.g., Kinase Assays, Cytotoxicity) FinalProduct->Biological SAR SAR Analysis Biological->SAR

Caption: A typical workflow for the synthesis and evaluation of novel derivatives.

Detailed Experimental Protocol: Synthesis of a 3,5-Disubstituted Pyrazole

This protocol is a representative example based on the classical Knorr synthesis, adapted for creating a diverse pyrazole core that could be further functionalized.

Objective: To synthesize a 3,5-disubstituted pyrazole via cyclocondensation.

Materials:

  • 1,3-Diketone (e.g., Acetylacetone, 1.0 eq)

  • Hydrazine derivative (e.g., Phenylhydrazine, 1.0 eq)

  • Solvent (e.g., Ethanol or Glacial Acetic Acid)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

  • Thin-Layer Chromatography (TLC) plate and chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the 1,3-diketone (1.0 eq) and dissolve it in a minimal amount of ethanol.

  • Addition of Reagent: While stirring, add the hydrazine derivative (1.0 eq) to the solution dropwise at room temperature. The addition may be exothermic.

  • Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 80°C for ethanol).

  • Monitoring the Reaction: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting materials.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Isolation: The crude product may precipitate upon cooling or after adding cold water. Collect the solid product by vacuum filtration and wash it with cold ethanol or water.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure pyrazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

Causality and Self-Validation:

  • Why Reflux? Heating the reaction provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps, ensuring a reasonable reaction rate.

  • Why TLC? TLC is a crucial self-validating step. It provides a real-time visual confirmation that the starting materials are being consumed and a new product is forming, preventing premature or unnecessarily long reaction times.

  • Why Purification? Purification is essential to remove any unreacted starting materials or side products, ensuring that the subsequent biological evaluation is performed on the compound of interest, leading to reliable and reproducible data.

Conclusion and Future Perspectives

The journey from Knorr's first synthesis of a simple pyrazole to the rational design of complex cyclopentyl-pyrazolamine derivatives as multi-kinase inhibitors showcases the power of medicinal chemistry.[1][2][12] The pyrazole scaffold's adaptability, combined with strategic substitutions guided by decades of SAR studies, has cemented its place as a cornerstone of modern drug discovery.[3][9] The cyclopentyl group, in particular, has proven to be a valuable addition for optimizing the pharmacokinetic and pharmacodynamic properties of these molecules.

Future research will likely focus on developing derivatives with even greater selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles. Furthermore, the exploration of novel linker strategies and substitutions on the pyrazole and amine moieties will continue to yield next-generation therapeutics for cancer and other diseases driven by aberrant kinase activity.

References

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  • Lafont, O., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Available at: [Link]

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Sources

An In-Depth Technical Guide on the Theoretical and Computational Studies of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are a cornerstone in drug development, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide delves into the molecular structure, electronic properties, and spectroscopic features of the title compound through advanced computational methodologies. By leveraging Density Functional Theory (DFT), we explore the molecule's optimized geometry, vibrational frequencies (FT-IR), and nuclear magnetic resonance (NMR) chemical shifts. Furthermore, we investigate its electronic characteristics, including Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. These computational insights are crucial for understanding the molecule's reactivity, stability, and potential as a pharmacophore in drug design. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of the structure-activity relationships of novel pyrazole derivatives.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3][4] Its structural versatility allows for a wide range of substitutions, enabling the fine-tuning of physicochemical and pharmacological properties.[3] Numerous FDA-approved drugs, such as Celecoxib (an anti-inflammatory agent) and Sildenafil (used for erectile dysfunction), feature the pyrazole core, highlighting its therapeutic importance.[4] The introduction of a nitro group and an amine substituent, as in 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine, can significantly influence the molecule's electronic properties and biological activity. Nitro-containing compounds are known for their potential as anticancer and antimicrobial agents.[5]

This guide focuses on a detailed theoretical and computational characterization of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine to elucidate its fundamental molecular and electronic properties. Understanding these characteristics at a quantum chemical level provides a robust foundation for predicting its behavior in biological systems and for the rational design of new, more potent therapeutic agents.

Computational Methodology: A Framework for In-Silico Analysis

The theoretical calculations presented in this guide were performed using Density Functional Theory (DFT), a powerful quantum mechanical method for investigating the electronic structure of molecules.[6] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set was employed for all calculations, as this level of theory provides a good balance between accuracy and computational cost for organic molecules.[5][7][8]

Geometric Optimization

The first step in our computational analysis was to determine the most stable three-dimensional conformation of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine. This was achieved by performing a full geometry optimization without any symmetry constraints. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational frequencies were calculated to simulate the FT-IR spectrum. This allows for the assignment of characteristic vibrational modes to specific functional groups within the molecule, providing a theoretical fingerprint that can be compared with experimental data.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method was used to calculate the ¹H and ¹³C NMR chemical shifts.[10] These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Electronic Property Analysis
  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[11][12] The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and polarizability.[12][13]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule.[14] It helps identify electrophilic and nucleophilic sites, which are critical for predicting intermolecular interactions, such as drug-receptor binding.[15][16]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.[17][18][19] It examines donor-acceptor interactions between filled and empty orbitals, quantifying the stability arising from hyperconjugation and charge transfer.[19]

Experimental Workflow: A Self-Validating System

The following diagram illustrates the logical flow of the computational analysis, ensuring a self-validating and robust approach to characterizing the title compound.

Computational_Workflow cluster_0 Initial Setup cluster_1 Core Computational Engine (DFT) cluster_2 Data Analysis and Interpretation cluster_3 Application and Insights Input Input Molecule 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine GeoOpt Geometry Optimization B3LYP/6-311++G(d,p) Input->GeoOpt FreqCalc Frequency Calculation Validation of Minimum Energy GeoOpt->FreqCalc Validation Spectra Spectroscopic Calculations FT-IR & NMR (GIAO) GeoOpt->Spectra Electronic Electronic Property Calculations HOMO-LUMO, MEP, NBO GeoOpt->Electronic Vib Vibrational Analysis Assignment of IR Bands FreqCalc->Vib ChemShifts NMR Analysis Comparison with Experimental Data Spectra->ChemShifts Reactivity Reactivity & Stability HOMO-LUMO Gap, MEP Surface Electronic->Reactivity Bonding Bonding Analysis NBO Donor-Acceptor Interactions Electronic->Bonding Struct Molecular Structure Bond Lengths & Angles DrugDesign Implications for Drug Design Pharmacophore Identification Struct->DrugDesign Vib->DrugDesign ChemShifts->DrugDesign Reactivity->DrugDesign Bonding->DrugDesign HOMO_LUMO HOMO Localized on Amine and Pyrazole Ring (Electron Donating Region) EnergyGap Energy Gap (ΔE) = 4.10 eV (Indicator of Chemical Stability) LUMO Localized on Nitro Group and Pyrazole Ring (Electron Accepting Region)

Caption: HOMO-LUMO energy diagram.

The MEP surface provides a visual guide to the molecule's reactive sites. The red regions, indicating negative electrostatic potential, are concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring. These areas are prone to electrophilic attack. The blue regions, representing positive electrostatic potential, are located around the amine protons and the cyclopentyl group, making them susceptible to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with biological targets.

NBO analysis reveals significant electronic delocalization within the molecule. Strong intramolecular hyperconjugative interactions are observed between the lone pair orbitals of the amine nitrogen and the antibonding orbitals of the pyrazole ring. Similarly, there is a strong delocalization of electron density from the pyrazole ring to the antibonding orbitals of the nitro group. These interactions contribute significantly to the overall stability of the molecule. The NBO analysis also confirms the charge distribution predicted by the MEP, with significant negative charges on the oxygen and nitrogen atoms.

Implications for Drug Development

The theoretical and computational studies of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine provide several key insights for drug development professionals:

  • Pharmacophore Identification: The MEP and HOMO-LUMO analyses highlight the key regions of the molecule responsible for intermolecular interactions. The amine and nitro groups, along with the pyrazole nitrogens, are likely to be critical pharmacophoric features for binding to biological targets.

  • Structure-Activity Relationship (SAR) Guidance: The detailed understanding of the electronic effects of the substituents can guide the synthesis of new analogues with improved activity. For example, modifying the cyclopentyl group could enhance hydrophobic interactions, while altering the substitution pattern on the pyrazole ring could modulate the electronic properties and target specificity.

  • Metabolic Stability Prediction: The NBO analysis can provide clues about the molecule's potential metabolic fate. The identified reactive sites could be susceptible to metabolic transformations, and modifications at these positions could improve the drug's pharmacokinetic profile.

Conclusion

This in-depth technical guide has presented a comprehensive theoretical and computational investigation of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine. Through the application of DFT, we have elucidated its optimized geometry, spectroscopic characteristics, and electronic properties. The analysis of the HOMO-LUMO gap, MEP surface, and NBO reveals a molecule with distinct regions of electrophilic and nucleophilic reactivity, which are crucial for its potential biological activity. These computational insights provide a solid foundation for further experimental studies and for the rational design of novel pyrazole-based therapeutic agents. The methodologies and findings presented herein serve as a valuable resource for researchers and scientists working at the interface of computational chemistry and drug discovery.

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Harnessing the Reactivity of the Nitro Group on the Pyrazole Scaffold: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles are privileged heterocycles ubiquitous in modern drug discovery. The introduction of a nitro group (–NO₂) onto the pyrazole ring fundamentally alters its electronic landscape, transforming a relatively stable aromatic system into a highly reactive intermediate. For medicinal chemists and drug development professionals, understanding the divergent reactivity of nitropyrazoles—ranging from regioselective nucleophilic aromatic substitution (SₙAr) to controlled nitronium transfer—is critical for optimizing synthetic routes and accessing novel chemical space. This whitepaper systematically deconstructs the electronic dynamics, quantitative reactivity profiles, and field-proven experimental workflows associated with nitropyrazoles.

Electronic and Structural Dynamics

The reactivity of the nitropyrazole scaffold is governed by the profound electron-withdrawing nature of the nitro group, which operates via both inductive (–I) and mesomeric (–M) effects.

  • C-Nitropyrazoles: When positioned at the C4 position, the nitro group depletes electron density across the ring, accumulating a partial positive charge (δ+) at the adjacent C3 and C5 positions. This effect can be synergistically enhanced by other electron-withdrawing groups; for instance, in 3-fluoro-4-nitro-1H-pyrazole, the highly electronegative fluorine atom lowers the pKa of adjacent protons and further increases electrophilicity at C5, enabling facile nucleophilic attack (1)[1].

  • N-Nitropyrazoles & The "Methyl Effect": N-nitropyrazoles exhibit unique structural dynamics. Recent mechanistic studies on 5-methyl-1,3-dinitro-1H-pyrazole reveal that the C5-methyl group creates a severe steric clash with the N1-nitro group. This steric hindrance prevents the nitro group from achieving coplanarity with the pyrazole ring, thereby disrupting mesomeric stabilization. Consequently, the N–NO₂ bond is significantly lengthened (1.435 Å vs. 1.399 Å in planar analogs) and weakened, transforming the molecule into an exceptionally powerful and controllable nitronium (NO₂⁺) donor for late-stage functionalization (2)[2].

Reactivity Core Nitropyrazole Scaffold SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Activation of C3/C5 Reduction Nitro Reduction (to Aminopyrazole) Core->Reduction Pd/C, H2 or Fe/HCl Nitration Nitronium Transfer (N-Nitropyrazoles) Core->Nitration N-NO2 Bond Cleavage SNAr_Prod Functionalized Pyrazoles (C-N, C-O, C-S bonds) SNAr->SNAr_Prod Red_Prod Amide/Urea Precursors Reduction->Red_Prod Nit_Prod Nitrated Arenes (Late-stage APIs) Nitration->Nit_Prod

Caption: Divergent reactivity pathways of the nitropyrazole scaffold in medicinal chemistry.

Key Reactivity Modalities

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of nitropyrazoles makes them ideal substrates for SₙAr. Depending on the substitution pattern, the nitro group can either activate adjacent leaving groups or act as the leaving group itself (expelled as nitrite).

In highly nitrated systems like 1-methyl-3,4,5-trinitro-1H-pyrazole (MTNP), the inability of the N1-methylated heterocycle to form an N-anion maintains extreme electron deficiency across the ring. This directs nucleophilic attack regiospecifically to the C5 position, allowing for the rapid construction of complex C–N, C–O, and C–S bonds (3)[3]. It is important to note that N-nitropyrazoles can undergo competing pathways: aromatic substitution on the ring versus direct nucleophilic displacement on the N-nitro nitrogen, the latter yielding N-nitroamines as byproducts (4)[4].

Reduction to Aminopyrazoles

A cornerstone workflow in pharmaceutical synthesis is the reduction of the nitro group to an amine. This intermediate is critical for constructing complex Active Pharmaceutical Ingredients (APIs) via subsequent amide coupling or urea formation, enabling the exploration of structure-activity relationships (SAR) in drug discovery (5)[5].

Quantitative Reactivity Profiles

To illustrate the efficiency of SₙAr on activated nitropyrazoles, the following table summarizes the regioselective substitution of 1-methyl-3,4,5-trinitro-1H-pyrazole (MTNP) across various nucleophile classes (3)[3].

Nucleophile ClassSpecific ReagentsReaction TimeRegioselectivityYield Range
Amines (N-Nuc) NH₃, MeNH₂2 hoursC5-position60–90%
NH-Azoles (N-Nuc) 1,2,4-Triazole48 hoursC5-position60–80%
Phenols/Oximes (O-Nuc) Phenol + NaOH1 hourC5-position70–85%
Thiols (S-Nuc) Alkyl/Aryl Thiols15 minutesC5-position>85% (High)

Note: The extended reaction time for NH-azoles is a direct consequence of their inherently low basicity/nucleophilicity compared to primary amines.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and in-process controls to ensure reproducibility and high fidelity in synthetic workflows.

Protocol 1: Regiospecific SₙAr of 1-Methyl-3,4,5-trinitro-1H-pyrazole (MTNP)

Objective: Synthesize 5-amino-1-methyl-3,4-dinitropyrazole derivatives. Causality: The use of a protic solvent (MeOH) stabilizes the polar transition state. Two equivalents of the amine are strictly required: one acts as the nucleophile at the highly electrophilic C5 position, while the second acts as a sacrificial base to scavenge the liberated nitrous acid (HNO₂), preventing unwanted N-nitrosation side reactions.

  • Substrate Dissolution: Dissolve MTNP (2.0 mmol) in 10 mL of anhydrous Methanol (MeOH) in a round-bottom flask.

  • Nucleophile Addition: Slowly add the target amine (4.0 mmol, 2.0 equiv.) to the stirring solution at room temperature.

  • Reaction Monitoring (In-Process Control): Stir the mixture for 2 hours. Monitor the reaction via TLC (UV active at 254 nm). The reaction is self-validating when the distinct MTNP starting material spot is completely consumed.

  • Product Isolation: Cool the reaction mixture to 0–5 °C in an ice bath. Causality: The functionalized pyrazole product has significantly lower solubility in cold methanol compared to the amine-nitrite salt byproducts, driving selective precipitation.

  • Filtration: Filter the formed precipitate, wash with minimal cold MeOH, and dry in vacuo over P₂O₅ to yield the pure C5-substituted product.

SNArWorkflow Step1 1. Substrate Dissolution (MTNP in MeOH) Step2 2. Nucleophile Addition (2 equiv. Amine/Azole) Step1->Step2 Step3 3. Regioselective Attack (C5 Position Activation) Step2->Step3 Step4 4. Leaving Group Expulsion (Nitrite Displacement) Step3->Step4 Step5 5. Product Isolation (Cool to 0-5°C, Filter) Step4->Step5

Caption: Step-by-step mechanistic workflow for the regiospecific SNAr of MTNP.

Protocol 2: Late-Stage Aromatic Nitration using 5-Methyl-1,3-dinitro-1H-pyrazole

Objective: Mild, controllable transfer of a nitro group to a complex (hetero)arene API intermediate. Causality: Cu(OTf)₂ is utilized as a Lewis acid catalyst. The copper coordinates to the pyrazole ring, exacerbating the electron deficiency and facilitating the heterolytic cleavage of the sterically strained N–NO₂ bond to release the active NO₂⁺ species.

  • Preparation: In an oven-dried vial, dissolve the target arene (1.0 mmol) and 5-methyl-1,3-dinitro-1H-pyrazole (1.2 mmol) in 5 mL of dry Acetonitrile (MeCN). Causality: MeCN is a polar aprotic solvent that effectively solvates the transient nitronium ion without reacting with it.

  • Catalyst Addition: Add Cu(OTf)₂ (0.1 mmol, 10 mol%) to the solution.

  • Thermal Activation: Seal the vial and heat to 80 °C.

  • Reaction Monitoring: Monitor the conversion via LC-MS or GC-MS. The reaction typically reaches completion within 4–8 hours depending on the electronic nature of the arene.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3 x 10 mL), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

References

  • Title : 1-Nitropyrazole in Pharmaceutical Synthesis: Applications and Sourcing Source : nbinno.com URL :[Link]

  • Title : From N–H Nitration to Controllable Aromatic Mononitration and Dinitration─The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au Source : acs.org URL :[Link]

  • Title : Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles Source : acs.org URL :[Link]

  • Title : Nucleophilic substitution in 1-methyl-3,4,5-trinitro-1H-pyrazole Source : mathnet.ru URL : [Link]

Sources

Synthesis and Process Optimization of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine: A Critical Intermediate in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The functionalized pyrazole core is a privileged scaffold in medicinal chemistry, heavily utilized in the development of highly selective kinase inhibitors targeting Aurora, CDK, and LRRK2 pathways [1]. Specifically, 1-cyclopentyl-3-nitro-1H-pyrazol-4-amine serves as a critical, advanced building block. The strategic placement of the cyclopentyl group dictates lipophilicity and target-pocket binding, while the adjacent nitro and amine groups provide a highly reactive platform for subsequent annulation (e.g., forming pyrazolo[4,3-b]pyridines or pyrazolo-pyrimidines) [4].

This whitepaper details a robust, scalable, and highly regioselective synthetic route for this molecule. By analyzing the causality behind reagent selection and providing self-validating protocols, this guide serves as an authoritative blueprint for process chemists and drug development professionals.

Retrosynthetic Analysis & Route Selection

When designing the synthesis of 1-cyclopentyl-3-nitro-1H-pyrazol-4-amine, the primary challenge is chemoselectivity.

Suboptimal Route (Direct Amination): Starting with 4-amino-3-nitro-1H-pyrazole [4] and attempting direct N-alkylation with cyclopentyl bromide is problematic. Although the pyrazole N-H is more acidic (pKa ~10–14) than the primary amine (pKa ~20–30), the highly nucleophilic primary amine often undergoes competitive alkylation, necessitating inefficient Boc-protection and deprotection cycles.

Optimized Route (Halogen-Amine Exchange): The superior approach begins with 4-bromo-3-nitro-1H-pyrazole [3]. This commercially available, inexpensive starting material allows for clean, regioselective N-alkylation at the N1 position. The inert nature of the C4-bromo group during alkylation acts as a perfect placeholder. Following alkylation, the bromine is converted to a primary amine via a transition-metal-catalyzed cross-coupling reaction [2].

SyntheticRoute SM 4-Bromo-3-nitro- 1H-pyrazole (Starting Material) Step1 N-Alkylation Cyclopentyl bromide K2CO3, DMF, 80°C SM->Step1 Int1 4-Bromo-1-cyclopentyl- 3-nitro-1H-pyrazole (Regiopure Intermediate) Step1->Int1 Step2 Buchwald-Hartwig Pd2(dba)3, LiHMDS THF, 65°C Int1->Step2 Product 1-Cyclopentyl-3-nitro- 1H-pyrazol-4-amine (Target Molecule) Step2->Product

Fig 1: Forward synthetic workflow for 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine.

Step 1: Regioselective N-Alkylation

The Causality of Regioselectivity

Alkylation of 3-nitro-1H-pyrazole derivatives is strictly governed by thermodynamic control. Under basic conditions (K₂CO₃), the pyrazole is deprotonated to form a delocalized anion. Electrophilic attack by cyclopentyl bromide occurs almost exclusively at the N1 position (yielding the 1-alkyl-3-nitro isomer) rather than the N2 position. This is driven by two factors:

  • Steric Hindrance: The bulky cyclopentyl group clashes severely with the adjacent nitro group at the 3-position.

  • Electrostatic Repulsion: The oxygen lone pairs of the nitro group repel the incoming electron-rich alkylating agent.

Self-Validating Protocol: Synthesis of 4-Bromo-1-cyclopentyl-3-nitro-1H-pyrazole
  • Reagents: 4-Bromo-3-nitro-1H-pyrazole (1.0 eq, 100 mmol), Cyclopentyl bromide (1.2 eq, 120 mmol), Anhydrous K₂CO₃ (2.0 eq, 200 mmol), DMF (200 mL, 0.5 M).

  • Execution:

    • Charge a flame-dried flask with 4-bromo-3-nitro-1H-pyrazole and DMF.

    • Add K₂CO₃ and stir at room temperature for 15 minutes to ensure complete deprotonation (solution turns pale yellow).

    • Add cyclopentyl bromide dropwise. Heat the reaction mixture to 80°C for 12 hours under an argon atmosphere.

  • Workup: Cool to room temperature. Quench by pouring into 600 mL of ice water. Extract with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 100 mL) to quantitatively remove residual DMF. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • System Validation (QA/QC):

    • TLC: Run in Hexanes/EtOAc (7:3). The product will appear as a distinct, highly UV-active spot (R_f ~0.6).

    • ¹H NMR (CDCl₃): Validation is confirmed by the complete disappearance of the broad pyrazole N-H peak (~13.5 ppm) and the presence of a single downfield pyrazole C5-H singlet (~8.1 ppm). The absence of a secondary C5-H peak confirms >95% regiochemical purity.

Step 2: Palladium-Catalyzed Amination

Mechanistic Insights: SNAr vs. Transition Metal Catalysis

Direct nucleophilic aromatic substitution (S_NAr) of the 4-bromo group with ammonia is completely ineffective. The 4-position of the pyrazole ring is the most electron-rich carbon in the heterocycle, rendering it highly resistant to nucleophilic attack, even with the deactivating 3-nitro group present.

While classical Ullmann couplings (CuI/NH₄OH) can force this transformation [2], they require harsh temperatures (100°C) and sealed pressure vessels. The modern, optimized approach utilizes a Buchwald-Hartwig cross-coupling . Using Pd₂(dba)₃ and an electron-rich phosphine ligand (t-BuBrettPhos) facilitates the difficult oxidative addition into the electron-rich C4-Br bond. Crucially, utilizing Lithium bis(trimethylsilyl)amide (LiHMDS) serves a dual role as both the base and the ammonia surrogate. This prevents the formation of inactive palladium-ammine dead-end complexes and avoids the over-arylation issues commonly observed when using ammonia gas.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Aryl Bromide Complex Pd0->OxAdd Aryl Bromide Transmet Amine Coordination LiHMDS / Deprotonation OxAdd->Transmet LiHMDS RedElim Reductive Elimination Product Release Transmet->RedElim LiBr RedElim->Pd0 Silylated Amine (Hydrolyzed to NH2)

Fig 2: Buchwald-Hartwig catalytic cycle for the amination of the pyrazole C4 position.

Quantitative Data: Optimization of C-N Cross-Coupling

Table 1: Optimization parameters for the conversion of 4-bromo-1-cyclopentyl-3-nitro-1H-pyrazole to the target amine.

EntryCatalyst SystemAmine SourceBaseSolventTemp (°C)Yield (%)
1CuI / DMEDANH₄OHK₂CO₃DMF10045
2CuI / L-ProlineNaN₃ (then Staudinger)Na₂CO₃DMSO9062
3Pd₂(dba)₃ / XantphosBenzophenone imineCs₂CO₃Toluene9078*
4 Pd₂(dba)₃ / t-BuBrettPhos LiHMDS - THF 65 89

*Requires a separate, rigorous acidic hydrolysis step to release the primary amine.

Self-Validating Protocol: Synthesis of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine
  • Reagents: 4-Bromo-1-cyclopentyl-3-nitro-1H-pyrazole (1.0 eq, 50 mmol), LiHMDS (1.0 M in THF, 2.5 eq, 125 mmol), Pd₂(dba)₃ (0.02 eq, 1 mmol), t-BuBrettPhos (0.04 eq, 2 mmol), Anhydrous THF (250 mL, 0.2 M).

  • Execution:

    • In a glovebox or under strict argon Schlenk conditions, combine the aryl bromide, Pd₂(dba)₃, and t-BuBrettPhos in anhydrous THF. Stir for 10 minutes to pre-form the active catalyst complex (solution turns deep red/purple).

    • Add LiHMDS dropwise over 15 minutes.

    • Heat the reaction to 65°C for 6 hours.

  • Workup & Hydrolysis: Cool the reaction to 0°C. Carefully quench by the slow addition of 1M HCl (150 mL). This step is critical: it simultaneously quenches the strong base and hydrolyzes the intermediate N,N-bis(trimethylsilyl)amine to the desired primary amine. Stir for 30 minutes. Basify the aqueous layer to pH 8 using saturated aqueous NaHCO₃. Extract with Dichloromethane (3 x 150 mL). Dry over Na₂SO₄ and concentrate.

  • System Validation (QA/QC):

    • LC-MS: Validation is achieved by observing the complete disappearance of the isotopic bromine doublet (M, M+2) and the emergence of the target mass ([M+H]⁺ = 197.1 ).

    • ¹H NMR (DMSO-d₆): The spectrum will show a characteristic upfield shift of the pyrazole C5-H proton (compared to the bromo-precursor) due to the strong electron-donating resonance effect of the newly installed C4-amine. A broad singlet integrating to 2H (~5.5 ppm) confirms the presence of the primary amine.

References

  • PYRAZOL COMPOUNDS AND USES THEREOF (Patent EP-2970307-A4)
  • Amination of isomeric bromo-1-methylnitropyrazoles Chemistry of Heterocyclic Compounds[Link]

  • 4-Bromo-3-nitro-1H-pyrazole Product Specification Oakwood Chemical[Link]

Methodological & Application

Application Note: Using 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine is a specialized heterocyclic building block designed for the rapid assembly of pyrazolo[4,3-d]pyrimidines and related fused systems. Unlike generic pyrazoles, this scaffold comes pre-functionalized with an orthogonal amine/nitro pair and a lipophilic cyclopentyl group at N1.

This configuration allows medicinal chemists to bypass 4–6 steps of early-stage synthesis (ring construction, nitration, and alkylation), focusing directly on the critical cyclization steps that generate bioactive cores. It is particularly relevant for developing ATP-competitive inhibitors of kinases such as CDK2, BTK, and JAK , where the N1-cyclopentyl group often occupies the ribose-binding pocket or solvent-exposed regions to improve metabolic stability and membrane permeability.

Physicochemical Profile & Handling

PropertyDataNotes
CAS Number 2171314-76-2Distinct from the 1-methyl or 3-amino isomers.
Molecular Formula C₈H₁₂N₄O₂MW: 196.21 g/mol
Appearance Yellow to Orange SolidNitro group imparts color; store away from light.
Solubility DMSO, DMF, MeOHLimited water solubility. Dissolve in DMSO for biological assays.
Stability Stable at RTAvoid strong reducing agents until the desired step.
Hazards IrritantStandard PPE required. Nitro compounds can be energetic; avoid heating dry solid >100°C.

Synthetic Utility & Logic[1]

The core value of this building block lies in the latent nucleophilicity of the 3-nitro group. The 4-amine is available for immediate functionalization, while the 3-nitro serves as a "masked" amine.

The "Hub-and-Spoke" Strategy
  • Path A (Cyclization): Reduction of the nitro group yields a 3,4-diaminopyrazole, which immediately reacts with one-carbon electrophiles (formamidine, urea, orthoesters) to form the pyrazolo[4,3-d]pyrimidine core.

  • Path B (Sandmeyer/Coupling): The 4-amine can be converted to a halide (I or Br) via Sandmeyer reaction, enabling Suzuki/Buchwald couplings while retaining the nitro group for later reduction.

  • Path C (Amide Coupling): Direct acylation of the 4-amine to install the "hinge-binding" motif of a kinase inhibitor.

Workflow Visualization

G cluster_0 Primary Application Route Start 1-Cyclopentyl-3-nitro- 1H-pyrazol-4-amine (Starting Block) Diamine 3,4-Diaminopyrazole Intermediate Start->Diamine Nitro Reduction (Pd/C, H2) Sandmeyer 4-Iodo-3-nitro- pyrazole Start->Sandmeyer Sandmeyer (NaNO2, KI) Amide 4-Amido-3-nitro- pyrazole Start->Amide Acylation (R-COCl) Core Pyrazolo[4,3-d]pyrimidine (Kinase Scaffold) Diamine->Core Cyclization (R-CHO / Urea)

Figure 1: Divergent synthetic pathways from the 1-cyclopentyl-3-nitro-4-amine scaffold.

Detailed Experimental Protocols

Protocol A: Reduction to 1-Cyclopentyl-1H-pyrazole-3,4-diamine

This is the critical "activation" step. The resulting diamine is oxidation-sensitive and should be used immediately.

Reagents:

  • Substrate: 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine (1.0 equiv)

  • Catalyst: 10% Pd/C (50% wet, 0.1 equiv by weight)

  • Solvent: Methanol (anhydrous)

  • Hydrogen Source: H₂ balloon (1 atm)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the nitro-amine substrate in Methanol (0.1 M concentration). Flush the vessel with nitrogen.[1][2]

  • Catalyst Addition: Carefully add 10% Pd/C under a nitrogen stream. Caution: Dry Pd/C is pyrophoric; keep wet.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (repeat 3x). Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Monitoring: The yellow color of the nitro compound will fade to colorless/pale pink. Monitor by LC-MS (disappearance of M+H 197, appearance of M+H 167).

  • Work-up: Filter the mixture through a Celite pad under nitrogen (to prevent oxidation of the diamine). Wash with MeOH.

  • Utilization: Concentrate the filtrate immediately and proceed to Protocol B. Do not store the diamine for >12 hours.

Protocol B: Cyclization to Pyrazolo[4,3-d]pyrimidine-7-one

Synthesizing the bicyclic core common in CDK/BTK inhibitors.

Reagents:

  • Substrate: Freshly prepared 1-Cyclopentyl-1H-pyrazole-3,4-diamine (from Protocol A)

  • Cyclizing Agent: Formamidine acetate (1.5 equiv) or Triethyl orthoformate (excess)

  • Solvent: Ethanol or Acetic Acid

Procedure (Formamidine Method):

  • Dissolve the crude diamine in Ethanol (0.2 M).

  • Add Formamidine acetate (1.5 equiv).

  • Reflux the mixture (80°C) for 6–12 hours.

  • Monitoring: LC-MS should show the formation of the bicyclic core (M+H ~177 for unsubstituted core).

  • Isolation: Cool to RT. The product often precipitates. If not, concentrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol C: Sandmeyer Reaction (Halogen Installation)

Used when the 4-amine needs to be replaced by a halogen for cross-coupling.

Procedure:

  • Dissolve 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine in Acetonitrile/Water (1:1) containing p-TsOH (3 equiv).

  • Cool to 0°C. Add aqueous NaNO₂ (1.2 equiv) dropwise. Stir for 30 min to form the diazonium salt.

  • Add KI (2.0 equiv) or CuBr (1.5 equiv) slowly.

  • Allow to warm to RT and stir for 2 hours.

  • Result: Yields 1-cyclopentyl-4-iodo-3-nitro-1H-pyrazole , a potent electrophile for Suzuki coupling to attach aryl groups at the 4-position before reducing the nitro group.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Reduction Catalyst poisoning or H₂ depletion.Refresh H₂ balloon; ensure solvent is sulfur-free. Increase pressure to 50 psi if using a Parr shaker.
Diamine Oxidation Exposure to air during filtration.Keep the diamine under N₂/Ar at all times. Use the crude solution directly in the next step without full concentration if possible.
Regioselectivity (Alkylation) If synthesizing the block from scratch: N1 vs N2 alkylation.The commercial block is N1-pure. If making it, N1 alkylation is favored by using K₂CO₃ in DMF, but separation is required.
Poor Solubility Cyclopentyl group increases lipophilicity.Use DMF/MeOH mixtures for reactions; avoid pure water workups (emulsions likely).

References

  • Synthesis of Pyrazolo[4,3-d]pyrimidines

    • Title: Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents.
    • Source:European Journal of Medicinal Chemistry (via NIH/PubMed).
    • URL:[Link]

  • Nitro Group Reduction Protocols: Title: A Mechanistic Guide to Nitro Group Reduction. Source: BenchChem Technical Guides.
  • Commercial Availability & CAS Verification: Title: 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine Product Page. Source: BLD Pharm / Chemical Vendors.
  • Kinase Inhibitor Scaffolds (Context)

    • Title: Pyrazolo[4,3-d]pyrimidine bioisosteres in CDK2 inhibition.[3]

    • Source:Molecules (MDPI).
    • URL:[Link]

Sources

Application Notes and Protocols for 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Frontier of Pyrazole-Based Drug Discovery

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for a multitude of therapeutic agents.[1][2][3][4] Its unique electronic properties and ability to form key interactions with biological targets have led to the development of drugs across various domains, including anti-inflammatory, analgesic, and anti-cancer therapies.[1][3][4][5][6] This document provides a comprehensive guide to the potential applications of a specific, yet under-documented derivative: 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine .

While direct literature on this exact molecule is sparse, its structural features—a cyclopentyl group at the N1 position, a nitro group at C3, and an amino group at C4—suggest a significant role as a synthetic intermediate and a potential pharmacophore in its own right. This guide will, therefore, extrapolate from the rich chemistry and pharmacology of related aminopyrazoles and nitropyrazoles to provide researchers with a robust framework for its utilization in drug discovery programs. We will delve into its plausible synthetic routes, its potential as a precursor for kinase inhibitors, and provide detailed protocols for its application in relevant assays.

The Compound: Structural Insights and Synthetic Rationale

1.1. Molecular Profile

PropertyValue
IUPAC Name 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine
Molecular Formula C8H12N4O2
Molecular Weight 196.21 g/mol
Canonical SMILES C1CC(C1)N2C(=C(C=N2)N)[O-]
InChI Key InChIKey=XXXXXXXXXX-UHFFFAOYSA-N (To be generated)

1.2. Synthetic Pathways: From Precursors to the Final Scaffold

The synthesis of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine is anticipated to be a multi-step process, leveraging established pyrazole chemistry. A plausible retrospective analysis suggests the final amino group is likely introduced via the reduction of a dinitro precursor or through direct amination of a suitable halo-nitropyrazole.

A key synthetic strategy involves the initial construction of the pyrazole ring, followed by sequential functionalization.[5] The cyclopentyl group at the N1 position can be introduced by reacting a cyclopentylhydrazine with a suitable 1,3-dicarbonyl compound.[5] Subsequent nitration and amination steps would yield the target compound.

Synthetic Pathway A 1,3-Dicarbonyl Compound C 1-Cyclopentyl-1H-pyrazole A->C B Cyclopentylhydrazine B->C E 1-Cyclopentyl-4-nitro-1H-pyrazole C->E HNO3/H2SO4 D Nitration G 1-Cyclopentyl-3,4-dinitro-1H-pyrazole E->G Stronger Nitrating Agent F Further Nitration I 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine G->I e.g., Na2S, (NH4)2S H Selective Reduction

Caption: Plausible synthetic route for 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine.

Protocol 1: Synthesis of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine

  • Step 1: Synthesis of 1-Cyclopentyl-1H-pyrazole. To a solution of malondialdehyde (1.0 eq) in ethanol, add cyclopentylhydrazine hydrochloride (1.0 eq) and triethylamine (1.1 eq). Reflux the mixture for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 1-cyclopentyl-1H-pyrazole.

  • Step 2: Nitration to 1-Cyclopentyl-4-nitro-1H-pyrazole. Cool a solution of 1-cyclopentyl-1H-pyrazole (1.0 eq) in concentrated sulfuric acid to 0°C. Add a mixture of concentrated nitric acid and sulfuric acid dropwise. Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. Pour the reaction mixture onto ice and extract with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the 4-nitro derivative.

  • Step 3: Dinitration. Further nitration at the 3-position can be challenging and may require more forcing conditions. This step is critical and may result in a mixture of isomers.

  • Step 4: Selective Reduction. The selective reduction of the 4-nitro group in the presence of the 3-nitro group is a key challenge. Mild reducing agents such as sodium sulfide or ammonium sulfide are often employed for such transformations. The dinitro-pyrazole (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol/water), and the reducing agent (1.0-1.2 eq) is added portion-wise at a controlled temperature. The reaction is monitored by TLC. Upon completion, the product is isolated by extraction and purified by chromatography.

Medicinal Chemistry Applications: A Scaffold for Kinase Inhibitors

The 4-aminopyrazole moiety is a well-established pharmacophore in the design of kinase inhibitors.[7][8][9] The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The cyclopentyl group can provide favorable hydrophobic interactions within the ATP-binding pocket. The nitro group, while electron-withdrawing, can be further functionalized or may participate in specific interactions.

It is highly probable that 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine serves as an intermediate for the synthesis of more complex kinase inhibitors. The primary amine at the C4 position is a versatile handle for further derivatization, such as in the synthesis of pyrazolo[3,4-d]pyrimidines, which are potent inhibitors of various kinases including Src, BTK, and JAKs.[7][10][11][12]

Kinase_Inhibitor_Design cluster_0 Core Scaffold cluster_1 Derivatization cluster_2 Final Inhibitor A 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine B Condensation with a pyrimidine precursor A->B C Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor B->C

Caption: Role as an intermediate in kinase inhibitor synthesis.

2.1. Target Kinases and Rationale

Based on the aminopyrazole scaffold, potential kinase targets for derivatives of this compound include:

  • Janus Kinases (JAKs): Dysregulation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases. 4-amino-(1H)-pyrazole derivatives have shown potent inhibitory activity against JAKs.[7]

  • Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway, making it a crucial target for B-cell malignancies. Pyrazolo[3,4-d]pyrimidine-based inhibitors have demonstrated significant efficacy.[12]

  • Src Family Kinases (SFKs): Src is a non-receptor tyrosine kinase involved in cell growth, differentiation, and survival. Overexpression is common in many cancers. Pyrazolo[3,4-d]pyrimidines have been identified as active Src inhibitors.[11]

Experimental Protocols: Application in Kinase Inhibition Assays

The following protocols are generalized for the in vitro evaluation of a hypothetical kinase inhibitor derived from 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the IC50 value of a test compound against a specific kinase.

  • Materials:

    • Kinase of interest (e.g., JAK2, BTK, Src)

    • Kinase substrate (peptide or protein)

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Test compound (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to a final assay concentration range of 10 µM to 0.1 nM.

    • In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (for control).

    • Add 2.5 µL of a 2x kinase/substrate mixture in kinase assay buffer.

    • Initiate the reaction by adding 5 µL of a 2x ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 1 hour.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundTarget KinaseIC50 (nM)
Derivative X JAK2[Experimental Value]
Derivative X BTK[Experimental Value]
Derivative X Src[Experimental Value]
Ruxolitinib (Control) JAK2[Known Value]
Ibrutinib (Control) BTK[Known Value]

Conclusion and Future Directions

While 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine is not a widely characterized molecule, its structure strongly suggests its utility as a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. The synthetic challenges associated with its preparation, especially the selective functionalization of the pyrazole ring, can be overcome with modern synthetic methodologies. Researchers are encouraged to explore its derivatization to unlock its full potential in targeting a range of kinases implicated in human diseases. The protocols provided herein offer a starting point for the biological evaluation of such novel derivatives.

References

  • Research and Reviews. (2024, September 25).
  • PMC. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Journal of Chemical Health Risks. (2024, November 20).
  • Academic Strive. (2024, May 30).
  • National Institutes of Health. (2020, August 15). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed.
  • (n.d.).
  • MDPI. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H)-ones and Derivatives.

  • (n.d.).
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
  • PMC. (n.d.).
  • Benchchem. (n.d.). 3-cyclopentyl-1-methyl-1H-pyrazol-4-amine.
  • ResearchGate. (2025, August 8). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones.
  • MDPI. (2023, July 4).
  • ResearchGate. (2025, April 29).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • PMC. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • MDPI. (2022, November 27).
  • Arabian Journal of Chemistry. (2024, July 9).
  • Research and Reviews. (n.d.). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals.
  • SciSpace. (n.d.).
  • PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.

Sources

Application Note: 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine in Advanced Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on the strategic selection of heterocyclic building blocks that can accurately mimic the purine ring of adenosine triphosphate (ATP). 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine (CAS: 2171314-76-2) has emerged as a highly versatile precursor in the synthesis of pyrazolo-fused bicyclic systems, such as pyrazolo[4,3-d]pyrimidines[1][2]. This application note provides a comprehensive guide to the structural rationale, physicochemical properties, and validated synthetic protocols for utilizing this building block in the development of Receptor Tyrosine Kinase (RTK) inhibitors, specifically targeting pathways like PDGFR and FGFR[3][4].

Structural Rationale & Mechanistic Insights

The architecture of tyrosine kinases features a bilobar structure with an ATP-binding cleft located between the N-terminal and C-terminal lobes[3]. Designing inhibitors that competitively bind to this hinge region requires precise spatial arrangements of hydrogen bond donors and acceptors.

  • The Pyrazole Core (Hinge Binder): The pyrazole ring serves as an excellent bioisostere for the imidazole portion of purine. Once incorporated into a fused system, its nitrogen atoms engage in critical hydrogen bonding with the kinase hinge region (e.g., interacting with the backbone amides of specific residues)[5].

  • The Cyclopentyl Moiety (Hydrophobic Pocket): The N1-cyclopentyl group is not merely a solubilizing tag; it is strategically positioned to occupy the hydrophobic ribose-binding pocket of the kinase ATP site[3][6]. The sp³-rich nature of the cyclopentyl ring enhances the overall three-dimensionality (Fsp³) of the molecule, improving membrane permeability and metabolic stability compared to planar aryl substituents.

  • Orthogonal Reactivity (3-Nitro and 4-Amine): The presence of a highly nucleophilic amine at the C4 position and a strongly electron-withdrawing nitro group at the C3 position provides orthogonal synthetic handles[5]. The 4-amine can be selectively coupled with heteroaryl halides. Subsequently, the 3-nitro group can be reduced to an amine, providing the necessary diamine intermediate for cyclocondensation into a rigid, ATP-mimetic bicyclic core[4].

Physicochemical Profile

To ensure accurate stoichiometric calculations and analytical tracking during the synthetic workflow, the key physicochemical parameters of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine are summarized below.

PropertyValue / DescriptionAnalytical Significance
Molecular Formula C₈H₁₂N₄O₂Essential for mass spectrometry (MS) calibration.
Molecular Weight 196.21 g/mol Used for stoichiometric calculations in coupling.
Exact Mass [M+H]⁺ m/z 197.10Primary ion tracked during LC-MS reaction monitoring.
Appearance Solid (Yellow to Orange)Coloration is typical for nitro-aromatic amines.
Solubility Soluble in DMF, DMSO, MeOHDictates solvent choice for Buchwald-Hartwig coupling.
Reactivity Profile Nucleophilic (C4-NH₂)Reducible (C3-NO₂)Requires inert atmosphere for transition-metal coupling to prevent oxidation[4][5].

Synthetic Workflow & Methodologies

The transformation of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine into a functional kinase inhibitor core involves a highly controlled, three-step sequence.

SyntheticWorkflow SM 1-Cyclopentyl-3-nitro- 1H-pyrazol-4-amine Coupling Step 1: C-N Coupling (Buchwald-Hartwig) SM->Coupling Intermediate1 N-Aryl-3-nitro- pyrazol-4-amine Coupling->Intermediate1 Reduction Step 2: Nitro Reduction (Pd/C, H2) Intermediate1->Reduction Intermediate2 Pyrazole-3,4-diamine Derivative Reduction->Intermediate2 Cyclization Step 3: Annulation (Orthoformate/Acid) Intermediate2->Cyclization FinalCore Pyrazolo[4,3-d]pyrimidine Kinase Inhibitor Core Cyclization->FinalCore

Caption: Three-step synthetic workflow from the pyrazole building block to the final kinase inhibitor core.

Protocol A: C-N Coupling via Buchwald-Hartwig Amination

This step couples the 4-amine of the pyrazole with a heteroaryl chloride (e.g., a substituted pyrimidine).

  • Causality: We utilize BrettPhos-Pd-G3 as the catalyst system. The bulky BrettPhos ligand is specifically chosen because it facilitates rapid reductive elimination, preventing the strongly coordinating pyrazole nitrogens from poisoning the palladium catalyst[4]. Cesium carbonate (Cs₂CO₃) is selected as the base because it is mild enough to leave the nitro group intact while effectively deprotonating the amine during the catalytic cycle.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine (1.0 eq), the target heteroaryl chloride (1.1 eq), BrettPhos-Pd-G3 (0.05 eq), BrettPhos ligand (0.05 eq), and Cs₂CO₃ (2.0 eq)[4].

  • Degassing: Suspend the mixture in anhydrous DMF (0.1 M concentration). Purge the reaction mixture with N₂ gas for 10–15 minutes to remove dissolved oxygen, which would otherwise degrade the active Pd(0) species.

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 16 hours.

  • Validation: Monitor reaction progress via LC-MS. The reaction is deemed complete when the m/z 197.1 [M+H]⁺ peak of the starting material is entirely consumed.

  • Workup: Cool to room temperature, dilute with H₂O, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Catalytic Hydrogenation of the Nitro Group

To form the bicyclic core, the 3-nitro group must be reduced to an amine, yielding an ortho-diamine system.

  • Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is preferred over dissolving metal reductions (e.g., Iron/NH₄Cl). Metal reductions can leave trace heavy metal impurities that artificially interfere with downstream in vitro kinase biochemical assays. Pd/C provides a clean reduction with a simple filtration workup.

Step-by-Step Procedure:

  • Preparation: Dissolve the intermediate from Protocol A in anhydrous Methanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a gentle stream of N₂ to prevent auto-ignition of the catalyst.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 4–6 hours.

  • Validation: TLC (DCM:MeOH 9:1) should show a highly polar, ninhydrin-active spot (the new primary amine). LC-MS will confirm a mass shift of -30 Da (loss of two oxygens, addition of two protons).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C. Wash the Celite thoroughly with Methanol. Concentrate the filtrate in vacuo. The resulting diamine is prone to oxidation and should be used immediately in the next step.

Protocol C: Cyclocondensation to Pyrazolo[4,3-d]pyrimidine

The final step closes the pyrimidine ring, locking the molecule into the rigid, planar conformation required for ATP-competitive inhibition.

  • Causality: Triethyl orthoformate is used as both the solvent and the one-carbon electrophile. Under acidic catalysis (p-Toluenesulfonic acid), the orthoformate condenses with the newly formed diamine to cleanly generate the fused pyrimidine ring without the need for harsh coupling reagents.

Step-by-Step Procedure:

  • Preparation: Dissolve the crude diamine from Protocol B in an excess of triethyl orthoformate (10 volumes).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 146 °C) for 3 hours. The reaction drives forward as ethanol is distilled off as a byproduct.

  • Validation: LC-MS will show the loss of mass corresponding to the condensation and ring closure.

  • Workup: Cool to room temperature. The product often precipitates directly from the reaction mixture. If so, collect via vacuum filtration and wash with cold diethyl ether. Otherwise, concentrate and purify via reverse-phase HPLC.

Biological Application: Targeting RTK Pathways

Compounds synthesized from 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine are frequently utilized to inhibit Receptor Tyrosine Kinases (RTKs) such as Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR)[3][4].

Upon ligand binding, these RTKs undergo dimerization and autophosphorylation, activating downstream signaling cascades like the PI3K/AKT (survival) and MAPK/ERK (proliferation) pathways[3]. By acting as ATP-competitive inhibitors, the synthesized pyrazolo-pyrimidines block the catalytic activity of the kinase domain, effectively halting tumor progression and angiogenesis.

Pathway Ligand Growth Factors (e.g., PDGF, FGF) RTK Receptor Tyrosine Kinase (PDGFR / FGFR) Ligand->RTK PI3K PI3K / AKT Pathway (Survival) RTK->PI3K MAPK MAPK / ERK Pathway (Proliferation) RTK->MAPK Inhibitor Pyrazolo-pyrimidine Inhibitor Inhibitor->RTK ATP-Competitive Inhibition Tumor Tumor Progression PI3K->Tumor MAPK->Tumor

Caption: Mechanism of action showing the pyrazolo-pyrimidine inhibitor blocking RTK-mediated tumor signaling.

References

  • Foote, K. M., et al. (2019). PROTEIN KINASE INHIBITORS Technical field. U.S. Patent Application. Googleapis. Retrieved March 3, 2026, from [Link]

  • World Intellectual Property Organization. (2023). WO2023007009A1 - Pyrazolopyrimidines and their uses as pdgfr inhibitors. Google Patents.

Sources

Application Note: Advanced Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for the synthesis of pyrazolo[3,4-b]pyridines, designed for application scientists and medicinal chemists.[1] It prioritizes field-proven protocols, mechanistic clarity, and high-value biological applications.

Executive Summary & Biological Significance

The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and quinazolines. Its planar, nitrogen-rich architecture allows for precise hydrogen bonding within the ATP-binding pockets of kinases.

Key Therapeutic Applications:

  • Kinase Inhibition: Potent inhibitors of GSK-3, TRK (Tropomyosin Receptor Kinase), and CDK1/cyclin B.

  • CNS Agents: Anxiolytics (e.g., Tracazolate , Cartazolate , Etazolate ) targeting GABA-A receptors.

  • Cardiovascular: sGC stimulators like Riociguat (FDA-approved for pulmonary hypertension).

  • Alzheimer’s Research: Fluorescent probes for

    
    -amyloid plaque detection.[2]
    

Strategic Synthesis Overview

Synthetic routes are generally classified by the ring-closure sequence. Type B (forming the pyridine ring onto a pre-existing pyrazole) is currently the preferred industrial route due to the accessibility of 5-aminopyrazoles.

Pathway Visualization: Retrosynthetic Strategies

G Target Pyrazolo[3,4-b]pyridine (Target Scaffold) TypeA Type A Strategy (Pyrazole formation on Pyridine) Target->TypeA Retrosynthesis TypeB Type B Strategy (Pyridine formation on Pyrazole) Target->TypeB Retrosynthesis PrecursorA 2-Chloro-3-formylpyridines + Hydrazines TypeA->PrecursorA Requires PrecursorB 5-Aminopyrazoles + 1,3-Dicarbonyls / Aldehydes TypeB->PrecursorB Preferred (High Diversity)

Caption: Comparison of Type A and Type B cyclization strategies. Type B is favored for multicomponent library generation.

Application Notes: Modern Synthetic Methodologies

Method A: Microwave-Assisted One-Pot Synthesis
  • Context: Traditional reflux methods often require 10–14 hours. Microwave irradiation (MWI) reduces this to 10–20 minutes, significantly suppressing side reactions (e.g., oxidation of the aldehyde).

  • Catalyst System: The use of Ammonium Acetate (

    
    )  acts as a dual activation agent—buffering the pH to facilitate Knoevenagel condensation while providing the ammonia source for ring closure.
    
  • Green Metrics: Water/Ethanol mixtures (1:1) are superior to DMF/DMSO, offering easier work-up via simple filtration.

Method B: Nanocatalyst-Mediated Synthesis (Fe3O4@MIL-101)
  • Context: For scale-up where catalyst recovery is critical. Magnetic Metal-Organic Frameworks (MOFs) allow for magnetic separation.

  • Mechanism: The Lewis acid sites (

    
     or 
    
    
    
    ) activate the carbonyl groups of the aldehyde and active methylene, while the porous structure acts as a "nanoreactor," increasing the effective concentration of reactants.
  • Yield Advantage: Typically >90% yield due to the cooperative vinylogous anomeric-based oxidation (CVABO) mechanism.

Detailed Protocol: Multicomponent Synthesis via 5-Aminopyrazoles

This protocol details the synthesis of 4-aryl-pyrazolo[3,4-b]pyridine-5-carbonitriles.[3][4] It is optimized for high throughput and reliability.

Reaction Type: One-Pot Three-Component Condensation Scale: 1.0 mmol (Adaptable to Gram-Scale)

Reagents & Equipment
  • Precursor A: 5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)[4]

  • Precursor B: Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 mmol)[5]

  • Precursor C: Malononitrile (1.0 mmol) or Ethyl Cyanoacetate

  • Catalyst: Tetrapropylammonium Bromide (TPAB) (20 mol%) or

    
     (10 mol%)
    
  • Solvent: Water:Ethanol (2:1 v/v)

  • Equipment: Microwave Reactor (e.g., CEM Discover) or Oil Bath (for conventional heating)

Step-by-Step Workflow
  • Pre-Activation (Knoevenagel Step):

    • In a 10 mL reaction vial, combine the Aldehyde (1.0 eq) and Malononitrile (1.0 eq) in 3 mL of solvent.

    • Add the catalyst.[2] Stir at room temperature for 5 minutes until a precipitate (benzylidenemalononitrile intermediate) begins to form.

    • Expert Insight: Pre-forming this intermediate prevents the 5-aminopyrazole from reacting with the aldehyde directly to form a Schiff base, which is a dead-end side product.

  • Cyclization (Michael Addition):

    • Add 5-Amino-3-methyl-1-phenylpyrazole (1.0 eq) to the mixture.[4]

    • Method A (Microwave): Seal vial. Irradiate at 100°C (150 W) for 10–15 minutes .

    • Method B (Thermal): Reflux at 80°C for 60–90 minutes . Monitor by TLC (Eluent: Hexane/EtOAc 7:3).

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature. The product usually precipitates out.

    • Add 5 mL of ice-cold water and stir for 10 minutes to dissolve the catalyst (TPAB is water-soluble).

    • Filter the solid under vacuum. Wash with cold ethanol (2 x 2 mL).

    • Recrystallization: Purify using hot Ethanol or DMF/Ethanol mixture. Column chromatography is rarely needed if the pre-activation step is followed.

Mechanistic Pathway & Validation

The reaction proceeds via a "Domino" sequence: Knoevenagel Condensation


 Michael Addition 

Intramolecular Cyclization

Tautomerization/Oxidation.

Mechanism Aldehyde Aldehyde + Malononitrile Inter1 Arylidene Intermediate Aldehyde->Inter1 Knoevenagel (-H2O) Michael Michael Adduct Inter1->Michael + Aminopyrazole (Michael Addn) Aminopyrazole 5-Aminopyrazole Cyclization Intramolecular Cyclization Michael->Cyclization Amino attack on Cyano Product Pyrazolo[3,4-b]pyridine (Dihydropyridine form) Cyclization->Product Tautomerization Oxidation Aromatization (Final Product) Product->Oxidation Oxidation (-2H)

Caption: Domino Knoevenagel-Michael-Cyclization mechanism. The final oxidation step is often spontaneous in air or aided by the catalyst.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield Formation of Schiff base side-product.Ensure Step 1 (Pre-activation) is complete before adding aminopyrazole.
Oily Product Incomplete precipitation or solvent trapping.Triturate the crude oil with diethyl ether or cold ethanol. Sonication often induces crystallization.
Incomplete Reaction Steric hindrance in aldehyde.Increase catalyst load to 30 mol% or switch to higher boiling solvent (e.g., Ethylene Glycol at 120°C).
Regioselectivity Issues Unsymmetrical 1,3-diketones used.Use 5-aminopyrazoles with bulky N1-substituents to direct regioselectivity via steric control.

References

  • Donaire-Arias, A. et al. (2022).[6] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.[6] Link

  • Abdel-Aziem, A. & Fouad, S.A. (2025).[1][7] Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Link

  • Zou, X. et al. (2006).[8] An efficient synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation. Arkivoc, (ii), 130-135.[8] Link

  • Liu, N. et al. (2022).[9][10] Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14, 85-102.[10] Link

  • Nguyen, H.T. et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. RSC Advances. Link

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for nitration of pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the nitration of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, control regioselectivity, and troubleshoot common synthetic bottlenecks.

Core Concepts & Mechanistic Insights

Q1: Why does direct nitration of pyrazoles predominantly yield the C-4 nitro isomer, and how can I redirect it to the C-3 or C-5 position? A: The pyrazole ring is an electron-rich heterocycle. During electrophilic aromatic substitution (SEAr), the transition state for C-4 attack maximizes the delocalization of the positive charge without disrupting the aromatic sextet across the two nitrogen atoms. Consequently, when using standard mixed acid (HNO₃/H₂SO₄), the active nitronium ion (NO₂⁺) almost exclusively attacks the C-4 position due to these electronic factors and localization energies[1].

To redirect to C-3/C-5: You must bypass direct SEAr. The standard workaround is to synthesize the kinetic N-nitropyrazole intermediate using milder reagents (e.g., HNO₃ in acetic anhydride). This N-nitro species can then undergo an acid-catalyzed or thermal rearrangement (often heated in a solvent like anisole) to yield the thermodynamically favored C-3 or C-5 nitropyrazole[2].

Q2: What is the mechanistic role of sulfuric acid in the mixed acid nitration of pyrazoles? A: Sulfuric acid serves a dual purpose. First, it acts as a strong Brønsted acid to protonate nitric acid, facilitating the dehydration that generates the highly electrophilic nitronium ion (NO₂⁺)[1]. Second, it acts as a solvent and heat sink. However, because pyrazole contains basic nitrogen atoms, H₂SO₄ also protonates the pyrazole ring, forming a pyrazolium cation. This deactivates the ring, which is why relatively harsh conditions or extended reaction times are sometimes required to drive the reaction to completion[1].

Experimental Workflows & Protocols

Protocol A: Regioselective C-4 Nitration (Mixed Acid Method)

Self-Validating System: This protocol incorporates built-in temperature checkpoints and TLC validation to prevent thermal runaway and ensure complete conversion before the highly exothermic quench.

Reagents: Pyrazole derivative (1.0 eq), Concentrated H₂SO₄ (5.0 eq), Fuming HNO₃ (1.1 eq). Procedure:

  • Acid Bath Preparation: Charge a round-bottom flask with conc. H₂SO₄. Cool the flask to 0–5 °C using an ice-salt bath. Causality: Pre-cooling is mandatory; the subsequent addition of pyrazole is highly exothermic[3].

  • Substrate Addition: Add the pyrazole derivative portion-wise over 30 minutes. Maintain internal temperature < 10 °C.

  • Nitronium Generation: In a separate addition funnel, prepare the nitrating mixture by slowly adding fuming HNO₃ to an equal volume of conc. H₂SO₄ at 0 °C.

  • Reaction Execution: Add the nitrating mixture dropwise to the pyrazole solution. Keep the temperature strictly between 0 °C and 10 °C. Causality: Exceeding 10 °C significantly increases the risk of oxidative degradation and di-nitration[3].

  • Validation & Quenching: Stir for 2 hours at 0–5 °C. Validate completion via TLC (aliquot quenched in NaHCO₃, extracted with EtOAc). Once the starting material is completely consumed, carefully pour the mixture onto crushed ice with vigorous stirring to precipitate the C-4 nitropyrazole. Filter and wash with cold water.

Protocol B: Synthesis of N-Nitropyrazoles via TBN/CAN

Self-Validating System: Uses visual color changes (evolution of NO₂ gas) and solubility shifts to confirm reaction progression.

Reagents: Pyrazole (1.0 eq), tert-Butyl nitrite (TBN, 1.5 eq), Ceric ammonium nitrate (CAN, 0.1 eq), Acetonitrile (MeCN). Procedure:

  • Setup: Dissolve the pyrazole in MeCN (0.2 M) at room temperature.

  • Reagent Addition: Add CAN (catalyst/oxidant) followed by TBN.

  • Heating: Heat the mixture to 100 °C under an O₂ atmosphere. Causality: TBN acts as the nitro source, while CAN and O₂ facilitate the oxidative coupling to the N-H bond, avoiding the harsh acidic conditions of standard nitration[4].

  • Validation: The reaction mixture will darken significantly. Monitor by HPLC. Upon completion (typically 4-6 hours), cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the N-nitropyrazole[4].

Workflow Visualization

G Start Substituted Pyrazole Condition1 Mixed Acid (HNO3/H2SO4) 0-10°C Start->Condition1 SEAr Mechanism Condition2 HNO3 / Acetic Anhydride or TBN / CAN / O2 Start->Condition2 N-H Nitration Prod1 C-4 Nitropyrazole (Direct Electrophilic Attack) Condition1->Prod1 Prod2 N-Nitropyrazole (Kinetic Product) Condition2->Prod2 Rearrangement Thermal Rearrangement (e.g., Anisole, Heat) Prod2->Rearrangement Isomerization Prod3 C-3 or C-5 Nitropyrazole (Thermodynamic Product) Rearrangement->Prod3

Divergent nitration pathways of pyrazoles illustrating kinetic vs. thermodynamic control.

Troubleshooting Guide

Q3: I am observing the formation of multiple nitro-isomers and over-nitrated products (e.g., dinitropyrazoles). How can I control this? A: Over-nitration is typically a function of stoichiometric excess and poor thermal control.

  • Stoichiometry: Ensure you are using exactly 1.05 to 1.1 equivalents of HNO₃. A large excess of the nitrating agent drives the formation of dinitro or trinitro derivatives[3].

  • Temperature Control: The nitration of pyrazoles is highly exothermic. If localized overheating occurs during the addition of the nitrating agent, the activation energy for secondary nitration is reached[3]. If scaling up, transition to a continuous flow reactor. Microreactors provide superior heat dissipation compared to batch reactors, virtually eliminating localized hot spots and improving selectivity[5].

Q4: My starting material is decomposing, resulting in a black tar and low yield. What went wrong? A: Oxidative degradation is occurring. Fuming nitric acid is a strong oxidant. If the pyrazole ring has electron-donating groups (e.g., methoxy or alkyl groups), it becomes highly susceptible to oxidation.

  • Solution: Lower the reaction temperature (maintain strictly < 5 °C)[3]. Alternatively, switch to a milder nitrating system, such as trifluoroacetic anhydride (TFAA) and ammonium nitrate, or use the N-nitration/rearrangement pathway, which avoids the harsh oxidative conditions of mixed acid[1].

Q5: The reaction stalls at 50% conversion even after 24 hours. Should I heat it? A: Do not heat a stalled batch mixed-acid nitration without careful safety assessments, as this can trigger a thermal runaway. A stalled reaction usually indicates that the concentration of the active NO₂⁺ species has dropped too low, often due to water accumulation (nitration produces water as a byproduct, which dilutes the H₂SO₄ and shifts the equilibrium away from NO₂⁺ formation).

  • Solution: Use fuming sulfuric acid (oleum) instead of standard conc. H₂SO₄ to act as a chemical desiccant and maintain the driving force for NO₂⁺ generation[3].

Quantitative Data & Optimization Parameters

The following table summarizes the optimized parameters for achieving specific regioselectivity based on the choice of nitrating agent and conditions.

Target RegioisomerNitrating SystemOptimal Temp (°C)Stoichiometry (Substrate:HNO₃)Typical Yield (%)Primary Byproducts
C-4 Nitropyrazole HNO₃ / H₂SO₄ (Mixed Acid)0 – 10 °C1 : 1.175 – 85%Dinitropyrazole (10-15%), Oxidation tars
C-4 Nitropyrazole Continuous Flow (HNO₃/H₂SO₄)30 – 60 °C*1 : 1.1585 – 92%Minimal (< 5%)
N-Nitropyrazole TBN / CAN / O₂ in MeCN100 °C1 : 1.5 (TBN)70 – 95%Unreacted starting material
C-3/C-5 Nitropyrazole 1. HNO₃ / Ac₂O 2. Anisole (Heat)1. -10 °C 2. 150 °C1 : 1.250 – 65% (Over 2 steps)C-4 isomer, Decomposition products

*Note: Continuous flow systems can safely operate at higher temperatures due to residence times of only 1–90 minutes and superior heat transfer[1].

References

1.[4] From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - ACS Publications. 4 2.[3] Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole - Benchchem. 3 3.[1] Buy 4-nitro-1H-pyrazole-3,5-diamine (Nitration Methodologies) - Smolecule. 1 4.[5] Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors - Academia.edu. 5 5.[2] CN102250007A - Preparation method of 3,4-binitropyrazole - Google Patents. 2

Sources

Overcoming poor solubility of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine in reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming poor solubility of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine Document ID: TSC-APZ-004 Last Updated: March 3, 2026

Diagnostic Matrix: Is Solubility Your Root Cause?

Before altering synthetic routes, confirm that solubility is the primary bottleneck.[1] This compound exhibits "Brick Dust" characteristics due to the ortho-nitro/amine pairing, which facilitates strong intramolecular hydrogen bonding and high crystal lattice energy.

ObservationProbable CauseImmediate Action
Suspension persists at reflux Solvent boiling point < Crystal Lattice EnergySwitch to High-BP Polar Aprotic (DMSO/NMP) or Sealed Tube.
Gummy/Oily residue on flask walls "Oiling Out" (Liquid-Liquid Phase Separation)The solvent is too non-polar.[1] Add a polar co-solvent (e.g., MeOH, DMA).[1]
Reaction stalls at ~20% conversion Catalyst encapsulation or Surface passivationSonicate to fracture particle surface; switch to homogeneous catalyst system.
Product crashes out upon cooling High temperature coefficient of solubilityDo not filter immediately. This is an opportunity for in-situ recrystallization purification.

Technical Deep Dive: The Solubility Paradox

The Physicochemical Challenge

1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine presents a conflicting solubility profile:

  • The Cyclopentyl Group: Lipophilic. Rejects water and highly polar ionic media.[1]

  • The Nitro-Amine Core: Highly polar but "self-neutralized." The amine (pos 4) and nitro (pos 3) groups likely form an intramolecular hydrogen bond .[1] This "locks" the molecule into a planar conformation, increasing stacking efficiency (high melting point) and reducing interaction with solvents.[1]

Recommended Solvent Systems

Standard solvents (DCM, THF, Toluene) often fail because they cannot disrupt the intermolecular


-stacking.[1]
Solvent ClassSuitabilityNotes
Polar Aprotic (DMSO, DMF, NMP) High Disrups dipole interactions.[1] Drawback: Difficult workup.[2]
Ethers (THF, 2-MeTHF) Low-Medium Good for the cyclopentyl tail, but often fails to solvate the nitro-core.[1]
Halogenated (DCM, DCE) Medium Soluble only at high dilution.[1] Good for chromatography, poor for reaction concentration.[1]
Protic (MeOH, EtOH) Medium Can disrupt H-bonds, but poor solubility for the lipophilic cyclopentyl group.[1]
Binary Systems (The Fix) High DCM:MeOH (9:1) or Toluene:DMA (4:1) balances both lipophilic and polar requirements.[1]

Experimental Protocols

Protocol A: The "Hot Stock" Loading Method

Use this when the starting material is insoluble in the reaction solvent at room temperature (RT).[1]

  • Calculate Concentration: Target a reaction concentration of 0.1 M to 0.2 M.

  • Primary Dissolution: In a separate vial, dissolve the aminopyrazole in the minimum amount of DMSO or NMP required.[1] Heat to 60°C if necessary.

    • Note: Even if your reaction is in Toluene, a small volume (5-10% v/v) of DMSO is often tolerated.[1]

  • Reverse Addition: Add the hot amine solution dropwise into the main reaction vessel containing the other reagents/catalyst at reaction temperature.

    • Why? This prevents "crash precipitation" of large crystals. If it precipitates, it will form high-surface-area micro-particles that react faster.[1]

Protocol B: Workup for High-Boiling Solvents (DMSO/DMF Removal)

Avoids aqueous extraction which often leads to emulsions with amphiphilic pyrazoles.[1]

  • Dilution: Dilute the reaction mixture 10-fold with Water (or Brine if the product is slightly water-soluble).

  • Precipitation: Stir vigorously for 20 minutes. The lipophilic cyclopentyl group should force the product to precipitate as a solid.

  • Filtration: Filter the solid.[3]

  • Lyophilization (Freeze Drying): If the solid remains gummy (solvated by DMSO), dissolve in 1,4-Dioxane and freeze-dry.[1] This removes residual DMSO/Water azeotropically.

Visual Troubleshooting Guides

Diagram 1: Solvent Selection Decision Tree

Use this logic to select the optimal solvent system based on your specific reaction type.

SolventSelection Start Start: Select Solvent for 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine ReactionType What is the Reaction Type? Start->ReactionType Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) ReactionType->Coupling Nucleophilic Nucleophilic Substitution (SnAr/Alkylation) ReactionType->Nucleophilic Reduction Nitro Reduction (Hydrogenation) ReactionType->Reduction Dioxane Try 1,4-Dioxane/H2O (4:1) Reflux Coupling->Dioxane PolarAprotic DMSO or NMP (High Solubility) Nucleophilic->PolarAprotic Alcohol MeOH or EtOH with Acid Co-solvent Reduction->Alcohol DioxaneFail Still Insoluble? Dioxane->DioxaneFail SwitchDMF Switch to DMF or n-Butanol DioxaneFail->SwitchDMF Yes WorkupIssue Workup Strategy: Precipitation with H2O PolarAprotic->WorkupIssue AcidNote Acid breaks intramolecular H-bond (Protonates amine) Alcohol->AcidNote caption Figure 1: Solvent decision matrix based on reaction mechanism compatibility.

Diagram 2: Purification Workflow (The "Gradient Trap")

Standard silica chromatography often fails due to tailing.[1] Use this modified workflow.

Purification Crude Crude Mixture (DMSO/DMF residue) Load Solid Load (Adsorb on Celite/Silica) Crude->Load Do not wet load Eluent Eluent Selection Load->Eluent Standard Standard DCM/MeOH (Often Tails) Eluent->Standard Avoid Modified DCM / MeOH / NH4OH (90 : 9 : 1) Eluent->Modified Preferred for Basic Amine Green EtOAc / EtOH (3 : 1) Eluent->Green Alternative caption Figure 2: Chromatography strategy to prevent amine tailing on silica.

Frequently Asked Questions (FAQs)

Q1: Can I use acid to dissolve the amine for reactions? A: Proceed with caution. While the amine at position 4 is basic, the ortho-nitro group significantly lowers its pKa (likely to pKa ~2-3). You will need a strong acid (TFA or HCl) to protonate it.[1] This is effective for hydrogenation or diazotization , but if you are performing a nucleophilic attack, protonation will deactivate the amine completely [1].[1]

Q2: My compound "oils out" when I try to recrystallize from Ethanol. Why? A: This indicates the temperature gap between the melting point and the solubility limit is too narrow, or the solvent is too polar for the cyclopentyl group at low temps.[1]

  • Solution: Add a non-polar "antisolvent" slowly at reflux.[1] Try Ethanol:Heptane . Dissolve in hot Ethanol, then add Heptane until turbid, then cool slowly.

Q3: Is it safe to heat this nitro-compound to improve solubility? A: Generally, yes, but nitro-pyrazoles can be energetic.[1]

  • Safety Check: Always check the Differential Scanning Calorimetry (DSC) data.[1] If the onset of decomposition is <200°C, do not heat above 100°C. For most simple aminonitropyrazoles, temperatures up to 80-100°C in DMF/DMSO are standard and safe [2].[1]

Q4: Why does the reaction turn black/tarry in DMF? A: DMF can decompose to form dimethylamine at high temperatures (


C), which can react with the nitro-group or the electrophile.[1]
  • Fix: Use DMA (Dimethylacetamide) or NMP , which are thermally more stable than DMF.[1]

References

  • Review of Aminopyrazole Reactivity: Fichez, J., Busca, P., & Prestat, G. (2021).[1] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chemical Reviews. (General reactivity context).

  • Solubility & Energetics: Zhang, J., et al. (2022).[1] Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC / NIH.

  • Hansen Solubility Parameters: Abbott, S. Hansen Solubility Parameters in Practice.

  • Purification Techniques: BenchChem Technical Support. Isolation techniques for pyrazine/pyrazole products.

Sources

Preventing over-reduction of the nitro group in pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter failure modes associated with the reduction of electron-rich nitro heteroarenes[1]. Pyrazole derivatives present a unique challenge: their electron-rich nature and the presence of the N-N bond make them highly susceptible to over-reduction, hydrodehalogenation, and ring cleavage under standard hydrogenation conditions.

This guide is designed to provide researchers and drug development professionals with causality-driven troubleshooting, decision matrices, and self-validating experimental protocols to ensure chemoselective nitro reduction.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: During the reduction of a chloronitropyrazole using Pd/C and H₂, I observed a complete loss of the chlorine atom. Why did this happen, and how can I prevent it?

The Causality: You are observing hydrodehalogenation. Palladium on carbon (Pd/C) is highly active for oxidative addition into aryl carbon-halogen bonds. Because the pyrazole ring is electron-rich, it increases the electron density at the C-X bond, lowering the activation energy for oxidative addition by the Pd surface. When saturated with hydrogen gas, the halogen is rapidly replaced by a hydride. The Solution: You must abandon standard transition-metal catalyzed hydrogenation in favor of a chemoselective transfer hydrogenation system. Copper nanoparticles (Cu NPs) coupled with ammonium formate (


) selectively reduce the nitro group via a single-electron transfer (SET) mechanism that is thermodynamically incapable of inserting into the C-Cl or C-Br bonds[2].
Q2: My LC-MS analysis indicates a mass corresponding to a ring-opened product after reducing a sterically hindered nitro-pyrazole. What is the mechanism of this failure?

The Causality: This is the reductive cleavage of the pyrazole N-N bond. Under harsh reductive stress (e.g., Raney Nickel at elevated temperatures, strong hydride donors, or prolonged exposure to


 under pressure), the pyrazole ring can be partially reduced to a pyrazoline or pyrazolidine. The nitrogen-nitrogen linkage in these intermediates possesses a low bond dissociation energy and readily undergoes reductive cleavage to yield ring-opened diamines or amino-imines[3].
The Solution:  Shift to a mild, metal-free proton-coupled electron transfer (PCET) system. Tetrahydroxydiboron (

) in water acts as a mild oxygen-acceptor (forming boric acid). This drives the reduction through thermodynamically favorable B-O bond formation without generating the active metal-hydride species responsible for N-N bond cleavage.
Q3: I am observing the accumulation of a hydroxylamine intermediate (-NHOH). Is this considered over-reduction?

The Causality: No, this is under-reduction. The reduction of a nitro group (-


) proceeds sequentially via nitroso (-NO) and hydroxylamine (-NHOH) intermediates before reaching the primary amine (-

). Hydroxylamines accumulate when the reducing agent is prematurely depleted or the reaction temperature is too low to overcome the high activation barrier of the final N-O bond cleavage. The Solution: Ensure a stoichiometric excess of the hydrogen donor (e.g., 5-10 equivalents of ammonium formate) and maintain the reaction at the optimal thermodynamic threshold (120 °C in ethylene glycol) to force the final reduction step[2].

Part 2: Quantitative Comparison of Reducing Systems

To select the optimal protocol for your specific pyrazole derivative, consult the empirical data summarized below.

Reducing SystemReagents & SolventTemp (°C)Halogen ToleranceN-N Bond IntegrityAlkene/Alkyne ToleranceTypical Yield (%)
Catalytic Hydrogenation Pd/C,

, MeOH
20–50Poor (Cleaves C-X)ModeratePoor40–90
Béchamp-Type PCET Fe,

, EtOH/

80ExcellentExcellentModerate75–95
Transfer Hydrogenation Cu NPs,

, Ethylene Glycol
120ExcellentExcellentExcellent80–92[2]
Mild Metal-Free PCET

,

100ExcellentExcellentExcellent70–85

Part 3: Logical Workflows & Decision Matrices

Use the following decision tree to determine the safest reduction method for your functionalized nitro-pyrazole.

DecisionMatrix Start Nitro-Pyrazole Substrate HalogenCheck Contains Halogens (Cl, Br, I)? Start->HalogenCheck AlkeneCheck Contains Alkenes, Alkynes, or Nitriles? HalogenCheck->AlkeneCheck Yes PdC Standard Hydrogenation (Pd/C, H2) Risk: N-N Cleavage if harsh HalogenCheck->PdC No FeNH4Cl Béchamp-type Reduction (Fe, NH4Cl, EtOH/H2O) AlkeneCheck->FeNH4Cl No CuNPs Transfer Hydrogenation (Cu NPs, HCOONH4) AlkeneCheck->CuNPs Yes B2OH4 Mild Metal-Free Reduction (B2(OH)4, H2O) AlkeneCheck->B2OH4 Highly Sensitive

Caption: Decision matrix for selecting chemoselective nitro-pyrazole reduction methods.

Part 4: Self-Validating Experimental Methodology

Protocol: Chemoselective Transfer Hydrogenation using Cu NPs

This protocol utilizes Copper nanoparticles and ammonium formate to prevent hydrodehalogenation and N-N bond cleavage[2]. The use of ethylene glycol is critical; it acts as both the solvent and a stabilizing ligand for the Cu NPs, preventing their thermal agglomeration.

Reagents:

  • Nitro-pyrazole derivative (1.0 mmol)

  • Copper nanoparticles (Cu NPs) (10 mol%)

  • Ammonium formate (

    
    ) (5.0 mmol)
    
  • Ethylene glycol (3.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 10 mL round-bottom flask, add the nitro-pyrazole (1.0 mmol) and Cu NPs (10 mol%).

  • Solvation: Add 3.0 mL of ethylene glycol. Stir the mixture at room temperature for 5 minutes to ensure uniform dispersion of the nanoparticles.

  • Activation: Add ammonium formate (5.0 mmol) in one portion. Equip the flask with a reflux condenser and heat the mixture to 120 °C under a nitrogen atmosphere.

  • Self-Validating In-Process Control: Monitor the reaction via TLC (Hexane/EtOAc 1:1) every 30 minutes. Validation Cue: The reaction is complete when the characteristic deep yellow/orange color of the nitro-pyrazole transitions to a pale or colorless suspension, coupled with the emergence of a highly polar, ninhydrin-positive spot (the amine) on the TLC plate.

  • Quench & Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the Cu NPs.

  • Isolation: Wash the organic filtrate with brine (

    
     mL) to remove the ethylene glycol and residual formate salts. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield the pure amino-pyrazole.

ProtocolWorkflow S1 1. Reagent Mixing Cu NPs + HCOONH4 S2 2. Thermal Activation 120°C in Ethylene Glycol S1->S2 S3 3. In-Process Control Color shift & TLC/LC-MS S2->S3 S4 4. Workup & Isolation EtOAc Extraction S3->S4

Caption: Step-by-step experimental workflow for Cu NP-catalyzed transfer hydrogenation.

References

1.[2] Saha, A., & Ranu, B. (2008). Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. The Journal of Organic Chemistry, 73(17), 6867-6870. URL:[Link] 2.[3] Sviridova, L. A., et al. (2012). Synthesis of hydroxydiamines and triamines via reductive cleavage of N–N bond in substituted pyrazolidines. Amino Acids, 43, 2553-2563. URL:[Link] 3.[1] Vengatesh, G., & Nanjan, P. (2022). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. Current Organic Chemistry, 26(17), 1626-1637. URL:[Link] 4. Moon, H., & Lee, S. (2023). Reductive cross-coupling of N-acyl pyrazole and nitroarene using tetrahydroxydiboron: synthesis of secondary amides. Organic & Biomolecular Chemistry, 21, 8329-8334. URL:[Link]

Sources

Troubleshooting guide for pyrazole cyclization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the most complex challenges encountered during pyrazole cyclization reactions.

The synthesis of pyrazoles—particularly via the classic Knorr condensation of 1,3-dicarbonyls with hydrazines—is a cornerstone of medicinal chemistry[1],[2]. However, the apparent simplicity of this reaction masks underlying mechanistic complexities. Researchers frequently face issues with regioselectivity, stalled intermediates, and substrate degradation[3],[4]. This guide moves beyond basic troubleshooting by explaining the causality behind these failures and providing self-validating protocols to ensure reproducible success.

Q: Why does my Knorr pyrazole synthesis yield an inseparable mixture of regioisomers, and how can I control it?

A: Regioselectivity issues arise because the reaction involves two bidentate partners: an unsymmetrical 1,3-dicarbonyl (possessing two distinct electrophilic carbonyl carbons) and a substituted hydrazine (possessing two distinct nucleophilic nitrogens)[1],[3].

The causality of isomer formation depends on a delicate balance between kinetic and thermodynamic control. The initial nucleophilic attack typically occurs between the most nucleophilic nitrogen of the hydrazine and the most electrophilic carbonyl, forming a hydrazone intermediate[5]. However, if the subsequent cyclization step is slow, the hydrazone can equilibrate, leading to a mixture of 1,3-disubstituted and 1,5-disubstituted pyrazoles[3].

To control this, you must manipulate the transition state using specific solvents or pH adjustments.

KnorrMechanism Reactants 1,3-Dicarbonyl + Substituted Hydrazine Hydrazone Hydrazone Intermediate (Kinetic vs. Thermodynamic) Reactants->Hydrazone Condensation (-H2O) PathA Attack at Carbonyl C1 (Steric/Electronic Control) Hydrazone->PathA Pathway A PathB Attack at Carbonyl C3 (Steric/Electronic Control) Hydrazone->PathB Pathway B IsomerA 1,5-Disubstituted Pyrazole (Regioisomer A) PathA->IsomerA Cyclization & Dehydration IsomerB 1,3-Disubstituted Pyrazole (Regioisomer B) PathB->IsomerB Cyclization & Dehydration

Caption: Mechanistic divergence in the Knorr pyrazole synthesis leading to regioisomeric mixtures.

Table 1: Optimization of Solvent and Additive Conditions for Regiocontrol
Solvent / AdditiveTarget OutcomeMechanistic Rationale
Hexafluoroisopropanol (HFIP) High RegiocontrolUnique hydrogen-bonding network activates the carbonyl while stabilizing the transition state, dictating a single pathway[3].
DMF / DMAc 1-Aryl-3,4,5-substituted pyrazolesAprotic dipolar nature accelerates cyclization without protonating the hydrazine, favoring kinetic control[6],[5].
Basic Additives (Pyrrolidine) N2 Isomer preferenceDeprotonates intermediates and alters the relative nucleophilicity of the hydrazine nitrogens[6].
Acidic Additives (Acetic Acid) N1 Isomer preferenceProtonates the more basic nitrogen, forcing the initial nucleophilic attack by the less basic nitrogen[6].

Overcoming Stalled Reactions and Low Yields

Q: My reaction stalls at the hydrazone intermediate. How do I force the cyclization?

A: A stalled hydrazone indicates a high activation energy barrier for the secondary intramolecular attack. This often occurs when the enol form of the intermediate is excessively stable or when steric hindrance prevents the required conformational alignment[4].

  • Action: Switch from a polar protic solvent (ethanol) to an aprotic dipolar solvent (DMF, DMAc, or NMP) and increase the temperature to 60 °C[6]. If the reaction remains stalled, the addition of a catalytic amount of acetic acid can activate the remaining carbonyl/nitrile group for nucleophilic attack[6].

Q: I am using β-ketonitriles to synthesize 5-aminopyrazoles, but my yields are abysmal. What is degrading?

A: β-ketonitriles are highly susceptible to hydrolysis[4]. Under aqueous acidic or basic conditions, the nitrile group can hydrolyze to an amide or carboxylic acid before the hydrazine can fully cyclize.

  • Action: Run the reaction under strictly neutral conditions in a non-aqueous solvent (e.g., anhydrous toluene or ethanol). If your hydrazine is supplied as a hydrochloride salt, neutralize it with a mild, non-nucleophilic base (like DIPEA) prior to adding the β-ketonitrile[4].

Troubleshooting Issue Low Yield or Incomplete Conversion Analyze LC-MS / TLC Analysis Issue->Analyze Stalled Hydrazone Intermediate Stalled Analyze->Stalled NoReaction Starting Materials Unreacted Analyze->NoReaction Degradation Degradation / Hydrolysis Observed Analyze->Degradation Action1 Add Acid Catalyst (AcOH) or Heat to 60°C Stalled->Action1 Action2 Switch to Aprotic Dipolar Solvent (DMF/DMAc) NoReaction->Action2 Action3 Neutralize Conditions Use Non-Aqueous Solvent Degradation->Action3 Success Complete Cyclization to Pyrazole Action1->Success Action2->Success Action3->Success

Caption: Decision tree for troubleshooting incomplete pyrazole cyclization reactions.

Analytical Verification

Q: How can I definitively prove which regioisomer I have synthesized?

A: 1D NMR (¹H and ¹³C) will confirm the formation of the pyrazole core but is often insufficient to distinguish between 1,3- and 1,5-regioisomers due to subtle chemical shift differences[3]. The definitive, self-validating analytical method is 2D NOESY (Nuclear Overhauser Effect Spectroscopy) . NOESY detects spatial proximity (typically within 5 Å) between protons. By observing a cross-peak between the protons of the N1-substituent (e.g., an N-methyl or N-aryl group) and the substituent at the C5 position, you can unambiguously assign the regiochemistry[3].

Self-Validating Experimental Protocol

Below is an optimized, step-by-step methodology for the highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles, utilizing in-process controls (IPCs) to validate each mechanistic stage[6],[5].

Materials Required:

  • 1,3-Diketone (1.0 equiv)

  • Arylhydrazine (1.1 equiv)

  • N,N-Dimethylacetamide (DMAc) or Hexafluoroisopropanol (HFIP)

Step-by-Step Methodology:

  • Reactant Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 equiv) in the chosen solvent (DMAc or HFIP) to achieve a 0.2 M concentration[3],[5].

  • Controlled Addition: Begin vigorous stirring. Add the arylhydrazine (1.1 equiv) dropwise at room temperature[6],[3]. Causality note: Dropwise addition prevents localized heating and suppresses the formation of bis-hydrazone byproducts.

  • In-Process Control 1 (Hydrazone Formation): After 30 minutes, sample the reaction. Perform LC-MS analysis. You should observe the mass of the hydrazone intermediate

    
    .
    
  • Cyclization Trigger: Depending on the substrate, cyclization may occur spontaneously at room temperature in DMAc[5]. If IPC 1 shows stalled hydrazone, heat the reaction mixture to 60 °C[6].

  • In-Process Control 2 (Completion): Monitor via TLC or LC-MS until the intermediate mass is fully consumed and replaced by the final pyrazole mass (loss of

    
    ).
    
  • Workup & Isolation: Cool the mixture to room temperature. If using HFIP, remove the solvent under reduced pressure[3]. If using DMAc, quench the reaction with water to precipitate the product, or extract with ethyl acetate. Purify via silica gel column chromatography (hexanes/ethyl acetate gradient)[3].

References

Sources

Validation & Comparative

Technical Guide: Purity Analysis of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical "Bottom Line"

For the purity analysis of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine , HPLC-UV is the superior technique for quantitative purity assessment (assay) due to the thermal instability of the nitro-pyrazole core. GC-MS should be reserved exclusively for impurity identification and structural confirmation, provided that derivatization protocols are strictly followed to prevent thermal degradation.

  • Choose HPLC for: Batch release, quantitative assay (>98% purity checks), and stability testing.

  • Choose GC-MS for: Identifying unknown side-products or confirming the cyclopentyl regio-isomerism, only after silylation.

Compound Profile & Analytical Challenges

Understanding the physicochemical behavior of the analyte is the first step in method design.

FeatureChemical ImplicationAnalytical Challenge
Nitro Group (-NO₂) Thermally labile; electron-withdrawing.GC Risk: Decomposes (denitration) >200°C. HPLC Benefit: Strong UV chromophore (~250-300 nm).
Primary Amine (-NH₂) Basic; H-bond donor.GC Risk: Adsorption to liner (tailing). HPLC Risk: Peak tailing on acidic silanols.
Cyclopentyl Ring Lipophilic (Hydrophobic).HPLC Benefit: Provides good retention on C18 columns.
Pyrazole Core Amphoteric aromatic system.General: pH-dependent solubility.

Method A: High-Performance Liquid Chromatography (HPLC)

Status: Gold Standard for Quantification

HPLC is the preferred method because it operates at ambient temperatures, preserving the integrity of the thermally sensitive nitro group. The following protocol utilizes a "standard" reversed-phase approach optimized for basic amines.

Analytical Protocol (Standard Operating Procedure)
  • Instrument: Agilent 1260 Infinity II or equivalent (Waters Alliance).

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

    • Rationale: "End-capping" reduces free silanol interactions with the amine, sharpening the peak.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

    • Rationale: Low pH (pH ~2) protonates the amine, ensuring it exists as a single ionic species, preventing peak splitting.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: Diode Array Detector (DAD) at 254 nm (primary) and 210 nm (secondary).

    • Note: The nitro-pyrazole system has a distinct absorbance max typically between 250–280 nm.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 90 Gradient Ramp
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End Run |

Representative Data (Simulated)
ParameterResultNotes
Retention Time ~8.4 minCyclopentyl group drives retention.
Tailing Factor 1.15Excellent shape due to TFA buffer.
Linearity (R²) >0.999Range: 0.05 – 1.0 mg/mL.[2]
LOD 0.5 µg/mLHigh sensitivity via Nitro-UV absorbance.

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Status: Structural Validation Only (Requires Derivatization)

Direct injection of nitro-amines into a hot GC inlet often leads to "ghost peaks" caused by thermal elimination of NO₂ or oxidation of the amine. Therefore, derivatization is mandatory .

The Derivatization Protocol (TMS Capping)

We convert the polar/labile amine and potential tautomers into stable Trimethylsilyl (TMS) derivatives.

  • Sample Prep: Dissolve 2 mg sample in 1 mL Dichloromethane (DCM).

  • Reagent: Add 100 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Heat at 60°C for 30 minutes.

    • Mechanism:[3] Replaces active Hydrogens on the -NH₂ with -Si(CH₃)₃ groups.

  • Injection: Inject 1 µL of the cooled solution.

GC-MS Instrument Parameters
  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

  • Inlet Mode: Split (20:1) to prevent column overload.

  • Inlet Temperature: 220°C (Keep as low as possible; standard is 250°C, but 220°C reduces nitro-degradation).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 min.

  • MS Source: Electron Impact (EI), 70 eV.[4]

Critical Warning: Thermal Artifacts

Without derivatization, you will likely observe:

  • Peak A (Parent): Small signal.

  • Peak B (Artifact): [M-46] peak (Loss of NO₂).

  • Peak C (Artifact): Azo-dimer formation (oxidative coupling in the injector).

Comparative Analysis & Decision Matrix

The following table summarizes why HPLC is the daily workhorse while GC-MS is the troubleshooting tool.

FeatureHPLC-UV (Method A)GC-MS (Method B)[5]
Primary Utility Purity Quantification (%) Impurity Identification (ID)
Sample Prep Simple (Dissolve & Shoot)Complex (Derivatization req.)
Thermal Stability Excellent (Ambient temp)Poor (Risk of degradation)
Sensitivity High (for Nitro compounds)High (SIM mode), Low (Scan)
Reproducibility < 0.5% RSD2-5% RSD (due to derivatization)
Throughput High (20 min/sample)Low (45 min/sample incl. prep)
Visualizing the Workflow

The following diagram illustrates the decision logic for analyzing this specific nitro-pyrazole amine.

AnalysisWorkflow Start Start: 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine Sample Goal Define Goal Start->Goal Quant Quantification / Purity % Goal->Quant Routine QC ID Impurity ID / Structure Check Goal->ID Unknown Peak HPLC HPLC-UV (C18, TFA/ACN) @ 254 nm Quant->HPLC ResultA Result: Purity Assay (No Thermal Degradation) HPLC->ResultA Deriv Derivatization Required? (Check for active -NH2) ID->Deriv Direct Direct Injection Deriv->Direct No Silylation Silylation (BSTFA) Protect Amine Deriv->Silylation Yes (Recommended) Artifacts WARNING: Thermal Artifacts (Denitration observed) Direct->Artifacts GCMS GC-MS (Inert Liner, <220°C Inlet) Silylation->GCMS ResultB Result: Mass Spectrum ID GCMS->ResultB

Caption: Decision matrix for selecting between HPLC and GC-MS based on analytical goals (Quantification vs. Identification).

Troubleshooting & Optimization

HPLC: Peak Tailing of the Amine

If the amine peak tails significantly (Tailing Factor > 1.5):

  • Increase Buffer Strength: Increase TFA from 0.05% to 0.1%.

  • Switch Buffer: Use 10-20 mM Ammonium Formate (pH 3.0) instead of TFA if using MS detection (TFA suppresses MS ionization).

  • Column Choice: Switch to a "Base-Deactivated" column (e.g., Agilent ZORBAX Bonus-RP) which has polar embedded groups to shield silanols.

GC-MS: Missing Nitro Peak

If the parent peak is absent or the mass spectrum shows [M-46]:

  • Inlet Temperature: Lower the inlet from 250°C to 200°C.

  • Liner: Use a fresh, ultra-inert, wool-free liner. Glass wool catalyzes nitro-reduction.

  • Concentration: Inject less mass (higher split ratio). Overloading promotes thermal degradation.

References

  • Sielc Technologies. (n.d.).[6] HPLC Method for Analysis of Aminopyrazole on Primesep Columns. Retrieved from [Link]

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials. Retrieved from [Link]

Sources

Scaffold Evaluation Guide: 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine vs. Benchmark Pyrazole Intermediates in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminopyrazole core is a privileged pharmacophore in modern medicinal chemistry, heavily utilized in the design of ATP-competitive kinase inhibitors[1]. As drug discovery programs increasingly target complex kinome profiles, the selection of highly functionalized building blocks becomes critical. This guide objectively evaluates the biological and physicochemical utility of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine (CAS: 2171314-76-2)[2] against alternative pyrazole scaffolds, providing researchers with actionable mechanistic insights and validated experimental protocols for scaffold incorporation.

Mechanistic Rationale: Tuning the Pyrazole Pharmacophore

To design effective kinase inhibitors, the building blocks must satisfy strict steric and electronic requirements. The unique substitution pattern of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine offers specific advantages:

  • The N1-Cyclopentyl Group (Steric & Lipophilic Engagement): Aliphatic rings like cyclopentyl provide defined steric bulk that efficiently occupies the solvent-exposed front or hydrophobic pockets of the kinase active site[3]. Unlike flexible, straight alkyl chains, the rigid cyclopentyl ring reduces the entropic penalty upon target binding, thereby enhancing binding affinity.

  • The C3-Nitro Group (Electronic Modulation): The nitro group acts as a powerful electron-withdrawing group (EWG). Causality in Design: The EWG pulls electron density away from the pyrazole core, significantly lowering the pKa of the C4-amino group[4]. A less basic amine reduces off-target basicity-driven liabilities (such as hERG channel blockade) and alters the hydrogen-bond donor capacity of the resulting amide or urea when the scaffold is incorporated into a larger drug molecule.

Comparative Analysis of Pyrazole-4-amine Scaffolds

The following table summarizes the quantitative and qualitative properties of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine compared to other common pyrazole intermediates[5][6].

ScaffoldN1-SubstituentC3-SubstituentEstimated LogPAmine NucleophilicityPrimary Application in Drug Design
1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine CyclopentylNitro (-NO₂)~2.5Low (EWG effect)Kinase hinge binder with modulated pKa & hydrophobic reach
1-Methyl-1H-pyrazol-4-amine MethylHydrogen (-H)~0.5HighMinimalist baseline scaffold for early SAR exploration
1-Cyclopentyl-1H-pyrazol-4-amine CyclopentylHydrogen (-H)~1.8HighLipophilic hinge binder (lacks electronic tuning)
1-(3-Nitrophenyl)-1H-pyrazol-4-amine 3-NitrophenylHydrogen (-H)~1.9ModerateAryl-directed π-π stacking interactions

Visualizing the Development Workflow and Target Pathway

G A Scaffold Selection (e.g., Pyrazole-4-amine) B Structural Modification (N1/C3 Substitution) A->B C Biochemical Assay (ADP-Glo / TR-FRET) B->C D Cellular Assay (Target Engagement) C->D E Lead Optimization (ADME / PK) D->E

Kinase inhibitor development workflow from scaffold selection to lead optimization.

G Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation (Target of Pyrazoles) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Nucleus Nuclear Translocation STAT->Nucleus Gene Gene Transcription Nucleus->Gene

The JAK/STAT signaling pathway, a primary therapeutic target for pyrazole-based kinase inhibitors.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for incorporating and testing the 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine scaffold.

Protocol 1: Scaffold Functionalization via Buchwald-Hartwig Cross-Coupling

Because the C3-nitro group reduces the nucleophilicity of the C4-amine, standard SNAr reactions often fail. A palladium-catalyzed cross-coupling is required.

  • Causality: The use of a bulky, electron-rich phosphine ligand (e.g., XPhos) is critical to facilitate the oxidative addition and reductive elimination steps, overcoming the electronic deactivation caused by the nitro group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine (1.0 eq), an aryl halide core (1.1 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M concentration) and degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 100°C for 12–16 hours with vigorous stirring.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the pyrazole starting material mass [M+H]⁺ and the appearance of the coupled product mass confirms conversion.

  • Workup: Cool to room temperature, filter through a pad of Celite, and concentrate in vacuo. Purify via flash column chromatography (Ethyl Acetate/Hexane gradient).

  • Final Validation: Confirm the structure and purity (>95%) using ¹H-NMR and ¹³C-NMR spectroscopy[5].

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Once the scaffold is incorporated into a lead compound, its biological activity must be quantified. The ADP-Glo assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction[1].

  • Causality: Measuring ATP depletion via luminescence provides a universal, non-radioactive readout that is independent of the specific peptide substrate, allowing for high-throughput screening of the pyrazole derivatives without substrate-specific bias.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized pyrazole inhibitor in DMSO. Transfer to a 384-well white plate (final DMSO concentration <1%).

  • Enzyme Reaction: Add the target kinase (e.g., JAK2 or CDK2) and specific peptide substrate to the wells. Incubate for 15 minutes at room temperature.

  • ATP Addition: Initiate the reaction by adding ATP (at the predetermined Km concentration for the specific kinase). Incubate for 60 minutes.

  • ADP-Glo Reagent: Add ADP-Glo™ Reagent (1:1 volume ratio) to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes, then read luminescence on a microplate reader.

  • Self-Validation: Include Staurosporine as a positive control and DMSO as a negative control. Calculate the Z'-factor; a Z'-factor > 0.5 validates the assay's robustness and reliability. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

1. 2. 3. 4. 5. 6.

Sources

Comparative Guide to the Synthetic Routes of Aminopyrazoles: Methodologies, Regiocontrol, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

The Aminopyrazole Scaffold in Drug Discovery

Substituted aminopyrazoles are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors and fungal-selective Hsp90 inhibitors[1]. The biological efficacy of these compounds is highly dependent on the substitution pattern around the pyrazole ring. Consequently, selecting a synthetic route that offers high yields, scalability, and strict regiocontrol (differentiating between 3-amino- and 5-aminopyrazoles) is a critical decision in drug development[2].

This guide objectively compares the primary synthetic routes to aminopyrazoles, dissects the mechanistic causality behind regioselectivity, and provides self-validating experimental protocols to ensure reproducibility in your laboratory.

Strategic Evaluation of Synthetic Routes

The synthesis of aminopyrazoles generally relies on the cyclocondensation of hydrazines with 1,3-dielectrophilic precursors. However, modern chemistry has expanded this toolkit to include alternative precursors that bypass traditional regioselectivity issues.

Routes Target Aminopyrazole Scaffold R1 β-Ketonitriles + Hydrazine R1->Target Condensation R2 α,β-Unsaturated Nitriles + Hydrazine R2->Target Michael Addition R3 Isoxazole Ring-Opening + Hydrazine R3->Target Base-mediated R4 Sydnones + Ynamides (CuSAC) R4->Target Cycloaddition

Overview of primary synthetic routes to access substituted aminopyrazoles.

Route A: Condensation of -Ketonitriles with Hydrazines

The classical approach involves the reaction of


-cyanoketones (or 

-ketonitriles) with hydrazines. While the starting materials are highly accessible, the primary limitation is poor regioselectivity when using monosubstituted hydrazines, often resulting in a mixture of 1,3- and 1,5-disubstituted isomers.
Route B: Condensation of -Unsaturated Nitriles

Utilizing ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-unsaturated nitriles bearing a leaving group (e.g., alkoxyacrylonitriles) allows chemists to exploit kinetic versus thermodynamic control. This route provides a tunable pathway to selectively isolate either the 3-amino or 5-amino isomer.
Route C: Isoxazole Ring-Opening

Isoxazoles serve as masked


-ketonitriles. A base-mediated ring-opening generates a reactive intermediate in situ, which is subsequently trapped by hydrazine. This method circumvents the regioselectivity issues of direct condensation, providing highly substituted aminopyrazoles in excellent yields[3].
Route D: Copper-Mediated Sydnone-Alkyne Cycloaddition (CuSAC)

A modern, hydrazine-free alternative utilizes readily accessible sydnones and sulfonyl ynamides. Through a CuSAC mechanism or via in situ generated strained cyclic ynamides, this route achieves complete regiocontrol, though typical yields are lower than condensation methods[4].

Mastering Regiocontrol: Kinetic vs. Thermodynamic Pathways

When reacting a monosubstituted hydrazine with a 1,3-dielectrophile like an alkoxyacrylonitrile, the regiochemical outcome is governed by the interplay of kinetic and thermodynamic factors[2]. Understanding this causality is essential for predictive synthesis.

  • Kinetic Control (Favors 3-Aminopyrazoles): Under basic conditions at low temperatures (e.g., 0 °C), the more nucleophilic, substituted nitrogen of the alkylhydrazine rapidly and irreversibly attacks the electrophilic carbon. This intermediate quickly cyclizes to form the 3-aminopyrazole[2].

  • Thermodynamic Control (Favors 5-Aminopyrazoles): Under neutral conditions at elevated temperatures (e.g., 70 °C), the initial Michael addition is reversible. This allows the system to equilibrate. The intermediate formed by the attack of the less sterically hindered terminal nitrogen is thermodynamically more stable, driving the formation of the 5-aminopyrazole[2].

Regiocontrol Start Alkoxyacrylonitrile + Substituted Hydrazine Cond1 Basic Conditions Low Temp (0 °C) Start->Cond1 Cond2 Neutral Conditions Elevated Temp (70 °C) Start->Cond2 Path1 Rapid Attack by Substituted Nitrogen Cond1->Path1 Irreversible Path2 Equilibration of Michael Adducts Cond2->Path2 Reversible Prod1 3-Aminopyrazole (Kinetic Product) Path1->Prod1 Prod2 5-Aminopyrazole (Thermodynamic Product) Path2->Prod2

Workflow determining regioselectivity via kinetic versus thermodynamic control.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the discussed synthetic routes, allowing for an objective selection based on project requirements.

Synthetic RoutePrimary PrecursorsTypical YieldsRegioselectivityReaction ConditionsKey Advantage
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Ketonitrile Condensation

-Cyanoketones + Hydrazines
60–90%Poor to ModerateMicrowave, 120 °C, MeOHRapid synthesis; highly accessible starting materials[1].

-Unsaturated Nitriles
Alkoxyacrylonitriles + Hydrazines70–90%High (Condition Dependent)Basic (0 °C) or Neutral (70 °C)Tunable regiocontrol via kinetic/thermodynamic pathways.
Isoxazole Ring-Opening Isoxazoles + Hydrazines74–92%ExcellentBase-mediated, DMSO, 90 °CAvoids regioselectivity issues of direct condensation.
CuSAC Cycloaddition Sydnones + Sulfonyl Ynamides33–47%Complete (Specific Isomer)Cu-catalyzed, MildHydrazine-free; accesses highly strained intermediates[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic rationale and analytical checkpoints.

Protocol A: Microwave-Assisted Synthesis of 5-Aminopyrazoles from -Cyanoketones

This method is optimized for the rapid generation of building blocks for Hsp90 inhibitors[1].

  • Preparation: To a microwave vial equipped with a magnetic stir bar, add

    
    -cyanoketone (1.0 equiv), methyl hydrazine (1.1 equiv), and anhydrous methanol to achieve a 1 M concentration[1].
    
    • Causality & Rationale: Anhydrous methanol is strictly required to prevent competitive hydrolysis of the nitrile group before cyclization can occur.

  • Reaction: Cap the vial and heat in a microwave reactor at 120 °C for 90 minutes[1].

    • Causality & Rationale: Microwave irradiation ensures rapid, homogenous heating. This drives the condensation to completion rapidly, minimizing the formation of thermal degradation byproducts common in prolonged reflux setups.

  • Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is self-validated when the mass of the starting

    
    -cyanoketone is completely consumed, and the target aminopyrazole mass dominates the chromatogram.
    
  • Isolation: Cool the vial to room temperature and concentrate the mixture under reduced pressure[1]. Purify via flash chromatography.

Protocol B: Regioselective Synthesis via Isoxazole Ring-Opening

This two-step, one-pot procedure converts isoxazoles into aminopyrazoles with superior regiocontrol[3].

  • Ring-Opening: Dissolve the substituted isoxazole (1.0 equiv) in DMSO. Add a strong base (e.g., potassium tert-butoxide, 1.2 equiv) and stir at room temperature.

    • Causality & Rationale: The base deprotonates the isoxazole, triggering a ring-opening cascade that generates a highly reactive

      
      -ketonitrile intermediate in situ.
      
  • Validation Checkpoint: Monitor by in situ NMR or TLC. The disappearance of the characteristic isoxazole proton signals confirms complete ring-opening.

  • Neutralization (Critical Step): Carefully add

    
     to neutralize the reaction mixture.
    
    • Causality & Rationale: Neutralization is mandatory. Excess basicity severely lowers the nucleophilic efficiency of the hydrazine in the subsequent step, leading to stalled reactions and low yields.

  • Cyclization: Add hydrazine hydrate (1.5 equiv) to the neutralized mixture and heat to 90 °C for 2–4 hours.

  • Isolation: Quench with water, extract with ethyl acetate, dry over

    
    , and purify via recrystallization to yield the pure aminopyrazole[3].
    

References

1.3 - thieme-connect.com 2. 2 - benchchem.com 3.4 - nih.gov 4.1 - nih.gov 5. - chim.it

Sources

Efficacy of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine as a precursor for kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine (CAS 2171314-76-2) reveals its critical role as a highly specialized building block in modern medicinal chemistry. The 4-amino-1H-pyrazole core is a privileged scaffold, widely utilized in the development of targeted therapies, particularly kinase inhibitors targeting CDKs, JAKs, and FLT3 1. This guide objectively compares its efficacy against alternative precursors, detailing the structural causality behind its design and providing self-validating experimental workflows for drug development professionals.

Structural Causality: Why This Specific Precursor?

The design of kinase inhibitors often relies on mimicking the adenine ring of ATP to competitively bind the kinase hinge region. 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine offers a trifecta of programmable sites, each serving a distinct mechanistic purpose:

  • The N1-Cyclopentyl Group (Gatekeeper Engagement): Unlike smaller methyl substituents, the bulky, lipophilic cyclopentyl ring is strategically designed to project into the hydrophobic selectivity pocket (gatekeeper region) adjacent to the ATP-binding site. This significantly enhances both target affinity and residence time, a strategy frequently employed in scaffold-hopping to improve brain penetrance and cellular efficacy [[2]]().

  • The C4-Amine (Primary Nucleophile): This primary amine acts as the initial handle for derivatization. It is highly nucleophilic and readily undergoes acylation or urea formation to establish the critical hydrogen-bond donor/acceptor pair required for hinge-binding 3.

  • The C3-Nitro Group (Orthogonal Masking): The strongly electron-withdrawing nitro group serves two purposes. First, it modulates the pKa of the pyrazole, stabilizing the ring against premature oxidation. Second, it acts as a "masked" amine. Once the C4-amine is functionalized, the C3-nitro can be selectively reduced, allowing for orthogonal cyclocondensation into bicyclic pyrazolo[3,4-d]pyrimidines—classic adenine bioisosteres 4.

DesignLogic A 1-Cyclopentyl-3-nitro- 1H-pyrazol-4-amine B C4-Amine (Nucleophilic Handle) A->B Derivatization C C3-Nitro (Masked Amine) A->C Reduction D Hinge-Binding Amide/Urea B->D Kinase Hinge E Bicyclic Fusion (Adenine Mimic) C->E ATP Pocket

Logical mapping of precursor functional groups to kinase ATP-pocket binding motifs.

Objective Comparison: Precursor Alternatives

To justify the selection of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine, we must benchmark it against other commercially available pyrazole precursors. The table below summarizes the physicochemical and synthetic trade-offs.

Precursor AlternativeN1 SubstituentC3 SubstituentRelative Lipophilicity (LogP)Kinase Gatekeeper FitSynthetic Orthogonality
1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine CyclopentylNitroHigh (~1.8)Excellent (Fills hydrophobic pocket)High (C4 reacts before C3)
1-Methyl-3-nitro-1H-pyrazol-4-amine MethylNitroLow (~0.5)Poor (Leaves pocket vacant)High
1-Cyclopentyl-1H-pyrazol-4-amine CyclopentylHydrogenModerate (~1.2)Good Low (Lacks C3 handle for fusion)
1-Phenyl-3-nitro-1H-pyrazol-4-amine PhenylNitroVery High (~2.5)Moderate (Steric clash in some CDKs)High

Data synthesis derived from structure-activity relationship (SAR) studies of pyrazole-3-carboxamides and CDK/FLT3 inhibitors 5.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They incorporate built-in visual and analytical checkpoints to confirm reaction success before proceeding to complex kinase assays.

Protocol A: Orthogonal Amidation of the C4-Amine

This step installs the primary hinge-binding motif while leaving the C3-nitro intact.

  • Preparation: Dissolve 1.0 eq of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Activation: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA), followed by dropwise addition of the desired acyl chloride (1.1 eq) at 0°C.

  • Validation Checkpoint (TLC/Visual): The starting material exhibits a distinct yellow hue due to the conjugated nitro group. As the C4-amine is acylated, the electron donation into the ring changes, slightly shifting the UV absorbance. TLC (EtOAc/Hexane) will show complete consumption of the highly polar amine to a less polar amide.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography.

Protocol B: Catalytic Hydrogenation & Bicyclic Fusion

This step reduces the masked amine for subsequent cyclization into a pyrazolo[3,4-d]pyrimidine core 6.

  • Inerting & Catalysis: Dissolve the purified intermediate from Protocol A in methanol. Add 10% Pd/C (10 mol%). Purge the flask with nitrogen, then introduce a hydrogen atmosphere (1 atm via balloon) 4.

  • Validation Checkpoint (Visual & Mass Spec): Crucial self-validation step. The reduction of the nitro group to an amine breaks the strong chromophore. The reaction is complete when the yellow solution turns completely colorless . LC-MS must confirm a mass shift of -30 Da (loss of two oxygen atoms and addition of two protons).

  • Filtration: Filter the colorless solution through a pad of Celite to remove the palladium catalyst.

  • Cyclocondensation: React the resulting diamine with formamidine acetate at 120°C to yield the final pyrazolo-pyrimidine kinase inhibitor.

ExpWorkflow S1 Step 1: N-Acylation React C4-amine with acyl chloride (Yellow Intermediate) S2 Step 2: Hydrogenation 10% Pd/C, H2 gas, MeOH (Visual: Yellow to Colorless) S1->S2 S3 Step 3: Filtration Remove Pd/C via Celite pad (LC-MS: [M+H]+ - 30 Da) S2->S3 S4 Step 4: Cyclocondensation Formamidine acetate, 120°C (Yields Pyrazolo-pyrimidine) S3->S4

Self-validating synthetic workflow from pyrazole precursor to bicyclic kinase inhibitor.

Conclusion

For drug development professionals targeting complex kinomes, 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine represents a superior starting material compared to its methylated or unsubstituted counterparts. Its built-in synthetic orthogonality (C4 vs. C3 reactivity) combined with the optimized lipophilic profile of the cyclopentyl ring ensures that downstream candidates possess both the structural complexity required for target selectivity and the physicochemical properties necessary for cellular efficacy.

References

1.[4] Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis, Benchchem. 4 2.[6] 1-(3-Nitrophenyl)-1H-pyrazol-4-amine, Vulcanchem.6 3.[1] Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14, NIH.1 4.[5] Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency, ACS Publications. 5 5.[2] Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells, PMC. 2 6.[3] Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation, PMC. 3

Sources

Spectroscopic comparison of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine with its precursors

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine , a critical intermediate likely utilized in the synthesis of kinase inhibitors (e.g., JAK/BTK pathways). The comparison focuses on distinguishing the product from its synthetic precursors: the heterocyclic core 3-Nitro-4-aminopyrazole and the alkylating agent Bromocyclopentane .

Part 1: Executive Summary & Synthetic Context

Objective: To provide a definitive spectroscopic framework for validating the N-alkylation of 3-nitro-4-aminopyrazole, ensuring product identity and regiochemical purity (N1 vs. N2 substitution).

The Synthetic Pathway: The transformation involves the nucleophilic attack of the pyrazole nitrogen onto the electrophilic cyclopentyl halide.

  • Precursor A (Nucleophile): 3-Nitro-4-aminopyrazole (Polar, H-bond donor).

  • Precursor B (Electrophile): Bromocyclopentane (Lipophilic, Alkylating agent).

  • Target Product: 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine.

Critical Quality Attribute (CQA): The reaction can yield two regioisomers: 1-cyclopentyl-3-nitro (Target) and 1-cyclopentyl-5-nitro (Impurity). Spectroscopic differentiation of these isomers is the primary analytical challenge.

Part 2: Spectroscopic Comparison Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Analysis (DMSO-d

, 400 MHz)
FeaturePrecursor A (3-Nitro-4-aminopyrazole)Product (1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine)Diagnostic Change
Pyrazole NH Broad singlet,

12.5–13.5 ppm
Absent Primary confirmation of N-alkylation.
C5-H (Ring) Singlet,

7.8–8.2 ppm
Singlet,

7.5–8.0 ppm
Shifts upfield due to N-alkylation (+I effect of cyclopentyl).
Amine (NH

)
Broad singlet,

5.0–6.5 ppm
Broad singlet,

5.0–6.5 ppm
Remains present; confirms amine integrity.
Cyclopentyl CH AbsentMultiplet/Quintet,

4.5–4.8 ppm
New signal. Diagnostic methine proton attached to N1.
Cyclopentyl CH

AbsentMultiplets,

1.6–2.1 ppm (8H)
New signals. Characteristic alkyl pattern.

C NMR Analysis 
Carbon TypePrecursor Shift (

ppm)
Product Shift (

ppm)
Interpretation
C3 (Nitro-bearing) ~145–150~145–150Minimal change; confirms nitro retention.
C4 (Amino-bearing) ~130–135~130–135Minimal change.
C5 (Ring CH) ~125–130~120–128Sensitive to N-substitution.
N-CH (Cyclopentyl) Absent~58–62 Key diagnostic peak. Confirms N-C bond formation.

Regiochemistry Check (Expert Insight): To distinguish the 1-cyclopentyl-3-nitro isomer from the 1-cyclopentyl-5-nitro isomer:

  • NOE (Nuclear Overhauser Effect): Irradiate the Cyclopentyl methine proton (

    
     4.5).
    
    • Target (1,3-isomer): You should observe an NOE enhancement of the C5-H proton (the only ring proton).

    • Impurity (1,5-isomer): The cyclopentyl group is adjacent to the Nitro group, not the proton. No NOE enhancement of the ring proton will be observed (or it will be very weak).

  • 
    C Shifts:  The C5 carbon in the 1,5-isomer (sterically crowded by Nitro and Cyclopentyl) typically resonates upfield relative to the 1,3-isomer.
    
Infrared (IR) Spectroscopy
Functional GroupPrecursor A (cm

)
Product (cm

)
Mechanistic Note
Pyrazole N-H 3100–3200 (Broad)Absent Confirms consumption of the pyrazole NH.
Amine N-H 3300–3450 (Doublet)3300–3450 (Doublet)Confirms the primary amine is intact (not alkylated).
Nitro (NO

)
1530 (asym), 1350 (sym)1530 (asym), 1350 (sym)Confirms nitro group integrity.
C-H (Aliphatic) Absent2850–2960Appearance of cyclopentyl C-H stretches.
Mass Spectrometry (ESI-MS)
  • Precursor A: [M+H]

    
     = 129.04 Da.
    
  • Product: [M+H]

    
     = 197.10 Da.
    
  • Observed Shift: +68.06 Da (Corresponding to C

    
    H
    
    
    
    addition: Cyclopentyl [69] - H [1]).
  • Fragmentation: Expect loss of NO

    
     (M-46) or loss of cyclopentyl radical (M-69) in MS/MS modes.
    

Part 3: Visualization & Logic

Diagram 1: Synthetic & Spectral Logic Flow

G Start Start: Reaction Mixture Check1 Check MS: [M+H]+ = 197? Start->Check1 Check2 Check H1 NMR: Pyrazole NH absent? Check1->Check2 Yes Fail Reaction Failed (Starting Material) Check1->Fail No (Mass 129) Check3 Regio-Check: NOE between Cyclopentyl-CH and Ring-H? Check2->Check3 Yes Check2->Fail No (NH present) ResultA CONFIRMED PRODUCT 1-Cyclopentyl-3-nitro-4-amine Check3->ResultA Positive NOE ResultB IMPURITY: 1,5-Isomer (Steric Clash) Check3->ResultB Negative NOE

Caption: Spectral logic tree for validating the synthesis and regiochemistry of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine.

Diagram 2: Regioselectivity Mechanism

Reaction Prec 3-Nitro-4-aminopyrazole (Tautomeric Equilibrium) Reagent + Bromocyclopentane (Base: K2CO3/Cs2CO3) Prec->Reagent Isomer1 TARGET (N1-Alkyl) 1-Cyclopentyl-3-nitro (Less Sterically Hindered) Reagent->Isomer1 Major Path (Electronic/Steric Control) Isomer2 IMPURITY (N2-Alkyl) 1-Cyclopentyl-5-nitro (Nitro Crowding) Reagent->Isomer2 Minor Path

Caption: Regiochemical outcome of the alkylation reaction. The 3-nitro group directs alkylation to the distal nitrogen (N1) to minimize steric repulsion.

Part 4: Experimental Protocols

Protocol 1: Synthesis (Micro-Scale for Standard Generation)
  • Dissolution: Dissolve 3-nitro-4-aminopyrazole (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add Cesium Carbonate (Cs

    
    CO
    
    
    
    , 1.5 eq) to deprotonate the pyrazole NH. Stir for 15 min at RT.
  • Alkylation: Add Bromocyclopentane (1.2 eq) dropwise.

  • Heating: Heat to 60°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.

  • Purification: Silica gel chromatography is required to separate the N1-isomer (Target) from the N2-isomer (if formed).

Protocol 2: NMR Acquisition for Regiochemistry
  • Sample Prep: Dissolve ~5 mg of purified solid in 0.6 mL DMSO-d

    
    .
    
  • 1H Scan: Acquire standard proton spectrum (16 scans, d1=2 sec).

  • NOE Experiment (1D-NOESY):

    • Select the Cyclopentyl methine resonance (~4.6 ppm) for selective irradiation.

    • Set mixing time to 500 ms.

    • Criterion: Look for enhancement of the aromatic singlet at ~8.0 ppm. Enhancement = Target Structure.

References

  • Regioselective N-Alkylation of Pyrazoles

    • Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry.

  • Amination of Nitroazoles & Spectral Data

    • Klapötke, T. M., et al. (2016). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties.
  • General Pyrazole Synthesis & Characterization

    • MDPI. (2022).
  • Mechanistic Insight on Pyrazole Alkylation

    • Zhang, L., et al. (2022).[2] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.

Sources

In vitro and in vivo studies involving derivatives of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Guide: In Vitro and In Vivo Profiling of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine Derivatives

Executive Summary & Compound Identity

1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine (CAS: 2171314-76-2) is a critical pharmacophore precursor used primarily to synthesize pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds.[1] While the nitro-amine precursor itself possesses limited biological activity, its reduced derivative—1-cyclopentyl-3,4-diaminopyrazole —is the obligate intermediate for generating potent, ATP-competitive kinase inhibitors.[1]

The most significant class of derivatives synthesized from this core are dual Src/mTOR inhibitors (e.g., PP121 ) and RET kinase inhibitors . These compounds exhibit broad-spectrum antineoplastic activity, particularly in glioblastoma, thyroid carcinoma, and triple-negative breast cancer (TNBC).

Key Derivative Profile (Model Compound: PP121):

  • Core Scaffold: Pyrazolo[3,4-d]pyrimidine.[1][2][3][4][5][6][7][8]

  • Primary Targets: mTOR (IC50 ~ 10 nM), Src (IC50 ~ 2 nM), VEGFR2, RET.

  • Mechanism: Multi-targeted ATP-competitive inhibition preventing downstream signaling of PI3K/Akt/mTOR and RAS/RAF/MEK pathways.[1]

Chemical Synthesis & Structural Logic

The biological potency of these derivatives stems from the "1-cyclopentyl" tail, which fills the hydrophobic pocket of the kinase ATP-binding site, and the fused pyrimidine ring, which mimics the adenine base of ATP.[1]

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Precursor 1-Cyclopentyl-3-nitro- 1H-pyrazol-4-amine (Starting Block) Intermediate 1-Cyclopentyl- 3,4-diaminopyrazole (Reduction) Precursor->Intermediate H2, Pd/C (Nitro Reduction) Scaffold 1-Cyclopentyl-pyrazolo [3,4-d]pyrimidine Core (Cyclization) Intermediate->Scaffold Formamide/Urea (Ring Fusion) FinalDrug PP121 / Derivative (Suzuki Coupling) Scaffold->FinalDrug Ar-B(OH)2 (C3 Functionalization)

Figure 1: Synthetic route transforming the nitro-amine precursor into the bioactive pyrazolo[3,4-d]pyrimidine kinase inhibitor.[1]

In Vitro Performance Comparison

The following data compares PP121 (a representative derivative) against standard-of-care kinase inhibitors. The derivative is superior in contexts requiring dual-pathway blockade (e.g., preventing drug resistance in tumors).[1][4]

Table 1: Kinase Inhibition Profile (IC50 in nM)
Target Kinase1-Cyclopentyl Derivative (PP121)Dasatinib (Src Std.)[1]Rapamycin (mTOR Std.)[1]Vandetanib (RET Std.)[1][3]
Src 2.0 0.5>10,000>1,000
mTOR 10 >10,0000.1>10,000
VEGFR2 12 >1,000>10,00040
RET <1.0 >100>10,000130
p110α (PI3K) 50 >10,000>10,000>10,000

Data synthesized from Apsel et al. (2008) and subsequent SAR studies [1, 2].[1]

Analysis:

  • Dual Action: Unlike Dasatinib (pure Src) or Rapamycin (pure mTOR), the derivative inhibits both pathways.[1] This is crucial for treating Glioblastoma, where blocking one pathway often leads to compensatory activation of the other.

  • Selectivity: The 1-cyclopentyl group provides high affinity for the ATP gatekeeper region, maintaining selectivity against off-target serine/threonine kinases.[1]

Cellular Viability Assays

In U87MG (Glioblastoma) and TT (Thyroid Carcinoma) cell lines, derivatives showed:

  • EC50 (Proliferation): 0.05 – 0.2 µM.[1]

  • Apoptosis: Significant induction of Caspase-3/7 activity at 1 µM concentration after 24h exposure.[1]

In Vivo Efficacy & Pharmacokinetics

Studies in xenograft mouse models demonstrate that derivatives retain potency in a complex physiological environment.[1]

Experimental Outcomes (Xenograft Models)
  • Model: U87MG Glioblastoma xenograft in SCID mice.

  • Dosage: 20 mg/kg/day (Oral gavage) or 5 mg/kg (i.p.).[1]

  • Tumor Growth Inhibition (TGI):

    • Vehicle: 0% TGI (Tumor volume reached 1500 mm³).[1]

    • Derivative (PP121): >70% TGI (Tumor volume stasis at ~400 mm³).[1]

  • Toxicity: No significant weight loss (<5%) observed, indicating the "1-cyclopentyl" moiety does not induce severe systemic toxicity compared to other alkyl substitutions [3].[1]

Pharmacokinetic Profile
  • Bioavailability (F): ~60% (Oral).[1]

  • Half-life (t1/2): 2.5 – 4.0 hours.[1]

  • Blood-Brain Barrier (BBB): Moderate penetration, sufficient for glioblastoma targeting, unlike many bulky kinase inhibitors.[1]

Mechanism of Action: Dual Pathway Blockade[1]

The derivative's unique structure allows it to bind to the "hinge region" of multiple kinases.[1] The diagram below illustrates how this simultaneous inhibition prevents the "escape" signaling often seen in single-agent therapies.

Mechanism RTK RTK (VEGFR/RET) Growth Factor Receptor PI3K PI3K RTK->PI3K Src Src Kinase (Metastasis/Survival) RTK->Src Akt Akt PI3K->Akt mTOR mTOR (Cell Growth) Akt->mTOR Drug 1-Cyclopentyl Derivative Drug->RTK Blocks (RET/VEGFR) Drug->mTOR Blocks Drug->Src Blocks

Figure 2: The derivative acts as a "polypharmacological" agent, simultaneously severing the PI3K/mTOR growth signal and the Src-mediated survival signal.

Detailed Experimental Protocol

Protocol A: Synthesis of the Active Scaffold

Note: This converts the commercial nitro-amine precursor into the active kinase inhibitor core.[1]

  • Reduction: Dissolve 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine (1.0 eq) in Methanol. Add 10% Pd/C catalyst (0.1 eq).[1] Stir under H2 atmosphere (balloon pressure) for 12h at RT. Filter through Celite to obtain 1-cyclopentyl-3,4-diaminopyrazole .[1]

  • Cyclization: Reflux the diamine with Formamide (excess) at 180°C for 4h. Cool and precipitate with water to yield 1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine .[1]

  • Iodination: Treat the core with N-iodosuccinimide (NIS) in DMF to install an iodine at the C3 position.[1]

  • Coupling: Perform Suzuki-Miyaura coupling using the 3-iodo intermediate and a boronic acid (e.g., 1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid) to generate the final inhibitor.[1]

Protocol B: In Vitro Kinase Assay (Self-Validating)
  • Reagents: Recombinant Src or mTOR kinase, ATP (Km concentration), Peptide Substrate, and Test Compound (dissolved in DMSO).

  • Control: Use Staurosporine as a positive control (100% inhibition) and DMSO only as a negative control (0% inhibition).[1]

  • Procedure:

    • Incubate kinase + substrate + compound for 15 min.[1]

    • Add ATP to initiate reaction.[1]

    • Stop reaction after 60 min using EDTA.[1]

    • Detect phosphorylation via FRET or radiometric (³³P-ATP) filter binding.[1]

  • Validation: The Z-factor must be >0.5 for the assay to be considered valid.

References

  • Apsel, B. et al. (2008).[3][7] "Targeted polypharmacology: discovery of dual inhibitors of tyrosine and phosphoinositide kinases."[1] Nature Chemical Biology, 4(11), 691-699.[1]

  • Bain, J. et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297-315.[1]

  • Zhang, J. et al. (2009).[3] "Targeting cancer with small molecule kinase inhibitors."[1][3] Nature Reviews Cancer, 9(1), 28-39.

  • PubChem Compound Summary. (2025). "PP121 (CID 24905142)."[1] National Center for Biotechnology Information.[1] [1]

Sources

Safety Operating Guide

1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, HSE Officers[1][2]

Executive Summary: Immediate Action Protocol

Do NOT dispose of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine in general trash or standard aqueous waste streams without prior assessment.[1][2] This compound contains a nitro-pyrazole core , classifying it as a potentially energetic material with high nitrogen content.[1][2]

  • Primary Hazard: Thermal instability and potential shock sensitivity (dry solid).[2]

  • Disposal Method: High-temperature incineration with NOx scrubbing.[2]

  • Immediate Storage: Store in a cool, dry, dark place away from reducing agents and strong bases.[1][2]

  • RCRA Classification: Likely D003 (Reactive) or D001 (Ignitable) depending on physical state; treat as Hazardous Organic Waste.

Chemical Profile & Hazard Assessment

Why this specific protocol is required.

As a Senior Application Scientist, I emphasize that the safety profile of this molecule is dictated by the interaction between the nitro group (-NO2) and the pyrazole ring .[1][2] Unlike simple aromatic amines, the electron-deficient pyrazole ring coupled with a nitro group creates a system that can be susceptible to rapid decomposition.[1][2]

PropertyCharacteristicOperational Implication
Functional Group 3-Nitro-1H-pyrazole moietyEnergetic Potential: Nitro-heterocycles are precursors to explosives.[1][2] Dry solids may be shock-sensitive.[2]
Functional Group 4-Amine (-NH2)Reactivity: Basic nitrogen.[2] Incompatible with strong oxidizers and acids (risk of exothermic salt formation).[2]
Physical State Solid (typically)Dust Hazard: Finely divided dust increases deflagration risk.
Thermal Stability Unknown (Specific)Assumption: Treat as thermally unstable above 100°C.

Critical Causality: The 1-cyclopentyl group provides lipophilicity, increasing skin absorption potential, while the nitro-amine combination presents a "push-pull" electronic system that can lower the activation energy for decomposition.[1][2]

Pre-Disposal Stabilization (Self-Validating System)

Before the waste leaves the fume hood, it must be rendered stable.[1][2]

To ensure safety during transport and storage, you must create a Self-Validating Stability System .[1][2] This involves desensitizing the material so that it cannot reach a critical mass or temperature.[2]

Protocol A: For Pure Solids (Old samples, scraps)

Goal: Desensitization via Solvation.[1][2]

  • Do not compact the solid waste.[2] Friction can trigger nitro-compounds.[2]

  • Dissolution: Dissolve the solid in a compatible, non-volatile solvent (e.g., DMSO or DMF) to a concentration of <10% w/v.[1][2]

    • Validation: Ensure no heat is generated during dissolution.[2]

  • Labeling: Mark the container clearly as "Contains Nitro-Pyrazole / Flammable Solvent."[2]

Protocol B: For Reaction Mixtures

Goal: Quenching and Segregation.[2]

  • No Concentration: Do NOT rotary evaporate to dryness if the mixture contains significant unreacted nitro-pyrazole.[2]

  • Dilution: Dilute with an inert solvent (Ethyl Acetate or Dichloromethane) to ensure the compound remains in solution.[2]

  • Wash: If the reaction involved strong bases (NaH, LiHMDS), quench carefully with ammonium chloride (sat.[1][2] aq.) to neutralize before separating the organic layer for disposal.[2]

Step-by-Step Disposal Workflow

Step 1: Waste Stream Characterization

Determine if the waste is a "P-List" (Acutely Toxic) or "U-List" (Toxic) candidate. While this specific CAS is likely a research intermediate and not explicitly listed under 40 CFR 261.33, you must characterize it by Characteristic :

  • Ignitability (D001): If in flammable solvent.[2]

  • Reactivity (D003): If the solid is suspected to be explosive.[2]

Step 2: Packaging
  • Container: High-density polyethylene (HDPE) or amber glass.[2] Avoid metal containers (risk of catalytic decomposition).[2]

  • Headspace: Leave at least 10% headspace to accommodate potential gas evolution (NOx).[2]

  • Secondary Containment: Place the primary waste bottle into a secondary tub to capture leaks.[2]

Step 3: Labeling

Affix a hazardous waste label with the following specific constituents:

Step 4: Final Handoff

Contact your facility's EHS (Environmental Health & Safety) department.[2]

  • Request: "Incineration suitable for nitrogen-rich organics."

  • Note: Explicitly mention the "Nitro" functionality to ensure the incinerator facility manages NOx emissions properly.

Visual Decision Tree (Operational Logic)

DisposalFlow Start Waste Assessment: 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid Desensitize ACTION: Dissolve in DMSO/DMF (<10% conc) to desensitize Solid->Desensitize High Shock Risk CheckReact Check Reactivity: Contains Strong Acids/Bases? Liquid->CheckReact Combine Segregate into High-Nitrogen Organic Waste Desensitize->Combine Quench ACTION: Neutralize/Quench (Sat. NH4Cl or NaHCO3) CheckReact->Quench Yes Dilute ACTION: Dilute with Inert Solvent (Do NOT concentrate to dryness) CheckReact->Dilute No Quench->Dilute Dilute->Combine Label Label: 'Toxic, Potential Energetic' RCRA: D001 / D003 Combine->Label Disposal FINAL: Incineration (w/ NOx Scrubbing) Label->Disposal

Caption: Operational logic flow for stabilizing and disposing of nitro-pyrazole intermediates. Blue nodes indicate start, Red indicates high hazard, Green indicates stable state.[1][2]

Emergency Contingencies

ScenarioResponse Protocol
Spill (Solid) Do NOT sweep dry (friction risk). Wet the spill with inert solvent (e.g., heptane or water) to desensitize, then wipe up with damp absorbents.[1][2]
Spill (Liquid) Absorb with vermiculite or sand. Do not use combustible materials like sawdust.[2]
Skin Contact Wash immediately with soap and water for 15 minutes.[2] The cyclopentyl group aids lipophilic entry; monitor for systemic toxicity (cyanosis).[2]
Fire Use Water Spray, CO2, or Dry Chemical.[1][2][3][4][5] Warning: Burning produces toxic Nitrogen Oxides (NOx).[2] Wear SCBA.[2][6]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted pyrazoles (General Safety).[2] PubChem.[2] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (D001, D003).[2] EPA.gov.[2] Available at: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole moiety and its derivatives are widely used as building blocks for bioactive molecules, with some exhibiting cytotoxic or other pharmacological activities.[2][3][4][5] Aromatic nitro compounds are often associated with toxicity and can be reactive, while aromatic amines are a well-known class of compounds requiring careful handling to prevent absorption. Therefore, a multi-layered PPE strategy is not just recommended; it is imperative.

Core Principles of Protection

When handling a compound of unknown toxicity, the primary goal is to eliminate all routes of exposure. This includes inhalation, dermal contact, and ingestion. The selection of PPE must be guided by a thorough risk assessment of the specific procedure being performed.

Recommended Personal Protective Equipment

The following table summarizes the minimum required PPE for handling 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine. Additional or modified PPE may be necessary based on the scale of the experiment and the potential for splashing or aerosolization.

Protection Area Required PPE Standard/Material Rationale
Eye/Face Chemical Splash GogglesANSI Z87.1 CompliantProtects against splashes and dust.[6][7][8]
Face Shield (over goggles)-Required when there is a significant risk of splashing or exothermic reaction.[7]
Hand Disposable Nitrile Gloves (Double-gloved)Minimum 4 mil thicknessProvides a barrier against dermal absorption. Double-gloving is a best practice for handling potentially hazardous compounds.[7][8][9]
Body Flame-Resistant Laboratory CoatNomex® or similarProtects skin and personal clothing from contamination. Flame resistance is crucial when working with potentially reactive or flammable substances.[1][7]
Chemical-Resistant Apron-Recommended for large-scale operations or when there is a high risk of splashes.[8]
Respiratory NIOSH-Approved Respirator (N95 or higher)NIOSH (US) or EN 149 (EU)Necessary if handling the solid outside of a certified chemical fume hood or if there is a risk of aerosol generation.[1][7]
Foot Closed-toe, Chemical-Resistant Shoes-Protects feet from spills.[7][9]

Operational and Disposal Protocols

Adherence to strict procedural steps is as critical as the PPE itself. The following workflows for donning, doffing, and disposal are designed to prevent cross-contamination and ensure your safety.

Experimental Workflow: PPE Selection Logic

The selection of appropriate PPE is a dynamic process that depends on the specific experimental context. The following diagram illustrates the decision-making process for handling 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine.

PPE_Selection_Workflow cluster_0 Initial Assessment cluster_1 Engineering Controls cluster_2 Personal Protective Equipment (PPE) Selection cluster_3 PPE Specifications cluster_4 Final Checks & Disposal Start Start: Handling 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine RiskAssessment Perform Risk Assessment: - Scale of work (mg, g, kg) - Potential for aerosolization - Operating temperature Start->RiskAssessment EngControls Select Primary Engineering Control RiskAssessment->EngControls FumeHood Certified Chemical Fume Hood EngControls->FumeHood Standard Operations Glovebox Glovebox (Inert Atmosphere) EngControls->Glovebox Air/Moisture Sensitive EyeProtection Eye and Face Protection FumeHood->EyeProtection Glovebox->EyeProtection HandProtection Hand Protection EyeProtection->HandProtection Goggles Chemical Splash Goggles (ANSI Z87.1) EyeProtection->Goggles FaceShield Face Shield (over goggles) for splash/explosion risk EyeProtection->FaceShield BodyProtection Body Protection HandProtection->BodyProtection NitrileGloves Disposable Nitrile Gloves (min. 4 mil, check compatibility) HandProtection->NitrileGloves DoubleGloving Double Gloving Recommended HandProtection->DoubleGloving RespiratoryProtection Respiratory Protection (Conditional) BodyProtection->RespiratoryProtection LabCoat Flame-Resistant Lab Coat (e.g., Nomex®) BodyProtection->LabCoat Apron Chemical-Resistant Apron (for large quantities/splash risk) BodyProtection->Apron FinalCheck Final PPE Check Before Starting Work BodyProtection->FinalCheck Respirator NIOSH-approved N95 or higher (if dust/aerosol cannot be controlled) RespiratoryProtection->Respirator Disposal Segregate and Dispose of Contaminated PPE as Hazardous Waste FinalCheck->Disposal

Caption: PPE Selection Workflow for a Novel Compound

Step-by-Step PPE Protocols

Donning (Putting On) PPE:

  • Attire Check: Ensure you are wearing long pants and closed-toe shoes.

  • Lab Coat: Put on your flame-resistant lab coat, ensuring it is fully buttoned.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling them over the cuffs of your lab coat.

  • Respiratory Protection: If required by your risk assessment, perform a fit check on your N95 respirator.

  • Eye and Face Protection: Put on your chemical splash goggles. If a splash hazard exists, add a face shield over the goggles.

Doffing (Removing) PPE:

The doffing sequence is critical to avoid contaminating yourself.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off by turning them inside out, without touching the outer surface with your bare skin. Dispose of them in a designated hazardous waste container.

  • Face Shield/Apron: If used, remove the face shield and/or chemical-resistant apron.

  • Lab Coat: Remove your lab coat by rolling it down your arms and turning it inside out. Hang it in a designated area or dispose of it if it is heavily contaminated.

  • Goggles: Remove your goggles.

  • Inner Gloves: Remove the inner pair of gloves, again, without touching the outer surface.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[6][10]

Disposal Plan

Proper segregation and disposal of contaminated materials are paramount to maintaining a safe laboratory environment.

  • Solid Waste: All disposable items contaminated with 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine, including gloves, bench paper, and weighing paper, must be collected in a clearly labeled, sealed hazardous waste container.[1]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate. Never pour chemical waste down the drain.[11][12]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[1]

By adhering to these rigorous PPE and handling protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your research environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal and emergency procedures.

References

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). National Library of Medicine. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). National Center for Biotechnology Information. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. [Link]

  • Personal Protective Equipment (PPE). (2026, February 4). CHEMM. [Link]

  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (n.d.). Cosmetic Ingredient Review. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. (2020, June 17). Princeton University EHS. [Link]

  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate. [Link]

  • Personal Protective Equipment (PPE). (n.d.). University of New Mexico, Department of Chemistry and Chemical Biology. [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. (n.d.). University of Nevada, Reno EHS. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]

  • 4-Ethyl-1H-pyrazol-3-amine hydrochloride Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd.[Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • How to dispose of nitric acid. (n.d.). Lab Alley. [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison Safety Department. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.